Pde5-IN-8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H20ClN3O2 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-8-cyclopropyl-3-(hydroxymethyl)quinoline-6-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O2/c1-28-20-5-2-13(8-19(20)23)10-25-21-16(12-27)11-26-22-17(15-3-4-15)6-14(9-24)7-18(21)22/h2,5-8,11,15,27H,3-4,10,12H2,1H3,(H,25,26) |
InChI 键 |
FGBIHGKWPVSHSO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Pde5-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde5-IN-8, also identified as compound 2 in seminal research, is a potent inhibitor of phosphodiesterase type 5 (PDE5). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways. As a selective inhibitor of PDE5, this compound modulates the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling cascade, a pathway integral to various physiological processes, including smooth muscle relaxation. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of PDE5 inhibitors.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cGMP, a crucial second messenger in numerous cell types.[1] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevation of intracellular cGMP levels enhances the signaling cascade mediated by protein kinase G (PKG), resulting in a variety of downstream effects, most notably the relaxation of smooth muscle cells.[1] This mechanism is fundamental to the therapeutic applications of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been characterized against a panel of phosphodiesterase isoforms to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PDE Isoform | This compound (compound 2) IC50 (nM) | Selectivity Factor (vs. PDE5) |
| PDE1 | - | 469 |
| PDE2 | >10,000 | >6250 |
| PDE3 | >10,000 | >6250 |
| PDE4 | >10,000 | >6250 |
| PDE5 | 1.6 | 1 |
| PDE6C | - | 29 |
| PDE7A1 | >10,000 | >6250 |
| PDE8A1 | >10,000 | >6250 |
| PDE9A2 | >10,000 | >6250 |
| PDE10A2 | >10,000 | >6250 |
| PDE11A4 | - | 2127 |
Data sourced from a 2023 review on advancements in PDE5 inhibitors.[1] A higher selectivity factor indicates greater selectivity for PDE5 over the specified isoform.
Signaling Pathways
The primary signaling pathway affected by this compound is the Nitric Oxide/cGMP pathway.
Experimental Protocols
The following section details a representative methodology for determining the in vitro inhibitory activity of this compound against PDE5.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the ability of an inhibitor to prevent the hydrolysis of a fluorescently labeled cGMP substrate.
Principle: A small, fluorescently labeled cGMP substrate (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the tracer to its corresponding GMP form, a specific binding agent with a high affinity for the GMP product is introduced. This binding forms a large molecular complex that tumbles much slower, leading to a high fluorescence polarization signal. This compound's inhibition of PDE5 activity is quantified by a reduction in this signal.[2]
Materials:
-
Recombinant human PDE5 enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
GMP-specific binding agent
-
This compound
-
DMSO (for compound dilution)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
Add diluted this compound or DMSO (vehicle control) to the microplate wells.
-
Add the recombinant PDE5 enzyme to all wells except for the "no enzyme" control.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding the GMP-specific binding agent.
-
Incubate for a sufficient time (e.g., 30-60 minutes) to allow for binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Conclusion
This compound is a highly potent and selective inhibitor of the PDE5 enzyme. Its mechanism of action, centered on the potentiation of the NO/cGMP signaling pathway, makes it a valuable tool for research into the physiological and pathological roles of this cascade. The quantitative data and experimental protocols provided in this guide offer a foundational resource for scientists and researchers in the field of drug discovery and development.
References
An In-Depth Technical Guide to the Synthesis and Purification of a Representative Pyrazolopyrimidinone-Based PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the synthesis and purification of a representative pyrazolopyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitor. A specific compound designated "Pde5-IN-8" was not found in the public domain literature. Therefore, this document provides a composite and representative methodology based on the synthesis of analogous compounds, such as sildenafil (B151) and its derivatives, to serve as a comprehensive resource for researchers in the field.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues.[1][2] The inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the downstream effects of nitric oxide (NO), a key signaling molecule in vasodilation. This mechanism of action forms the therapeutic basis for the treatment of conditions such as erectile dysfunction and pulmonary hypertension.
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a core structural motif found in many potent and selective PDE5 inhibitors, including the well-known drug sildenafil. This guide will focus on a representative synthesis and purification process for a molecule based on this scaffold.
The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The physiological process of vasodilation is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of phosphorylation events that result in decreased intracellular calcium levels and smooth muscle relaxation. PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP to the inactive 5'-GMP. PDE5 inhibitors competitively block the active site of the enzyme, preventing the degradation of cGMP and thus prolonging its vasodilatory effects.[1][2][3][4]
Caption: The cGMP signaling pathway and the inhibitory action of a representative PDE5 inhibitor.
Synthesis of a Representative Pyrazolopyrimidinone (B8486647) PDE5 Inhibitor
The synthesis of the target pyrazolo[4,3-d]pyrimidin-7-one is a multi-step process that involves the initial construction of the pyrazole (B372694) ring, followed by the formation of the fused pyrimidinone ring system, and subsequent functionalization. The following protocol is a representative example based on established literature procedures.
Synthetic Scheme
Caption: A generalized experimental workflow for the synthesis and purification of a pyrazolopyrimidinone-based PDE5 inhibitor.
Experimental Protocols
Step 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core
-
To a solution of ethyl 2-ethoxybenzoate (1 equivalent) in a suitable solvent such as ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (1.2 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) and a base such as sodium ethoxide (1.5 equivalents).
-
Reflux the resulting mixture for 8-12 hours.
-
After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrazolopyrimidinone core.
Step 2: Chlorosulfonylation
-
To chlorosulfonic acid (5-10 equivalents) cooled in an ice bath, slowly add the pyrazolopyrimidinone core from Step 1 in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated sulfonyl chloride intermediate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 3: Sulfonamide Formation
-
Dissolve the sulfonyl chloride intermediate from Step 2 in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
To this solution, add N-methylpiperazine (1.5 equivalents) and a base such as triethylamine (B128534) (2 equivalents).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of the Final Product
The crude product is typically purified by column chromatography followed by recrystallization to obtain the final compound with high purity.
Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh)
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the packed column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallization
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a pyrazolopyrimidinone-based PDE5 inhibitor.
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC, %) |
| 1 | Pyrazolopyrimidinone Core | 258.27 | 75-85 | >95 |
| 2 | Sulfonyl Chloride Intermediate | 356.72 | 60-70 | >90 |
| 3 | Crude Product | 474.57 | 80-90 | ~85 |
| Purification | Pure PDE5 Inhibitor | 474.57 | 70-80 (overall from crude) | >99 |
Table 2: HPLC Analytical Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 3: Representative Analytical Characterization Data
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | Peaks consistent with the expected structure, showing signals for aromatic, aliphatic, and pyrazolopyrimidinone protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Peaks corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated: 475.22; found: 475.25 |
Conclusion
This technical guide provides a representative and detailed methodology for the synthesis and purification of a pyrazolopyrimidinone-based PDE5 inhibitor. The described protocols for synthesis, purification, and analysis are based on established methods for analogous compounds and are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The successful synthesis and characterization of such compounds are critical steps in the development of new therapeutics targeting the cGMP signaling pathway.
References
The Genesis of a Vasodilator: A Technical Guide to the Discovery and Development of Phosphodiesterase-5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs that has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. While the specific compound "Pde5-IN-8" does not correspond to a publicly documented molecule, this guide will use the well-established principles and data from prototypical PDE5 inhibitors, such as sildenafil (B151), to illustrate the core scientific journey from concept to clinical application.
The Scientific Foundation: Targeting the NO/cGMP Pathway
The therapeutic effect of PDE5 inhibitors is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] In various smooth muscle tissues, the release of nitric oxide activates the enzyme soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] cGMP acts as a second messenger, leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[4][5]
The action of cGMP is terminated by its degradation into the inactive 5'-GMP by a family of enzymes known as phosphodiesterases (PDEs).[2] The PDE5 enzyme is particularly abundant in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of nitric oxide.[1][5] This mechanism is central to achieving penile erection and reducing pulmonary arterial pressure.[1][3]
Quantitative Data on PDE5 Inhibition
The potency and selectivity of PDE5 inhibitors are critical determinants of their efficacy and safety profiles. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the inhibitory activity of common PDE5 inhibitors against various phosphodiesterase isoforms, highlighting their selectivity.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Sildenafil | 4 | 40 | >10,000 | 10 | >2,500 |
| Tadalafil | 2 | >10,000 | 14 | >5,000 | 7 |
| Vardenafil | 0.1 - 0.4 | 6 | >10,000 | 60 | >25,000 |
| Avanafil | 4.3 - 5.2 | 60 | >10,000 | 12 | >1,900 |
Note: IC50 values can vary depending on the specific assay conditions.[6][7] The lower selectivity of sildenafil for PDE6, an enzyme found in the retina, is thought to be responsible for the transient visual disturbances reported by some users.[1]
Experimental Protocols
The discovery and development of PDE5 inhibitors rely on a series of robust in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)
This assay is a common method for determining the IC50 value of a compound against the PDE5 enzyme.[8]
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of recombinant human PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sildenafil)
-
384-well microplates
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO, followed by dilution in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add 10 µL of the diluted test compound.
-
Add 20 µL of a mixture containing the PDE5 enzyme and SPA beads.
-
Initiate the enzymatic reaction by adding 10 µL of [³H]-cGMP substrate solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Assay Termination and Detection:
-
Terminate the reaction by adding a stop solution.
-
Centrifuge the plates to allow the SPA beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis: High counts per minute (CPM) indicate low PDE5 activity (inhibition), while low CPM indicates high PDE5 activity. Plot the CPM values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
In Vivo Efficacy Model: Measurement of Intracavernosal Pressure in Rats
This animal model is used to evaluate the in vivo efficacy of test compounds by measuring their ability to enhance penile erection induced by cavernous nerve stimulation.[8]
Objective: To assess the pro-erectile effect of a test compound in an animal model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Test compounds (formulated for oral or intravenous administration)
-
Heparinized saline
-
23-gauge needle connected to a pressure transducer
-
Bipolar platinum electrode for nerve stimulation
Methodology:
-
Animal Preparation: Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.
-
Intracavernosal Pressure (ICP) Measurement: Insert the 23-gauge needle filled with heparinized saline into the corpus cavernosum and connect it to a pressure transducer to record ICP.
-
Compound Administration: Administer the test compound either orally or intravenously.
-
Nerve Stimulation: After a predetermined time for drug absorption, apply electrical stimulation to the cavernous nerve.
-
Data Recording and Analysis: Record the maximal ICP and the mean arterial pressure (MAP) during stimulation. The efficacy of the compound is typically expressed as the ratio of maximal ICP to MAP.
Discovery and Synthesis
The journey to discover the first PDE5 inhibitor, sildenafil, began with the aim of developing a new treatment for hypertension and angina.[6] While its cardiovascular effects were modest, a notable side effect observed during clinical trials was the induction of penile erections, leading to its repositioning for the treatment of erectile dysfunction.[2]
The synthesis of sildenafil and its analogs involves a multi-step chemical process. While the precise synthesis of a hypothetical "this compound" is unknown, the general approach for creating similar pyrazolopyrimidinone-based structures, the core of sildenafil, is well-documented in medicinal chemistry literature. These synthetic routes typically involve the construction of the heterocyclic core followed by the addition of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Future Directions
Research into PDE5 inhibitors continues to expand beyond their initial indications. Studies are exploring their potential therapeutic benefits in a range of other conditions, including neurodegenerative diseases, cardiovascular disorders, and even some types of cancer.[7][9] The ability of these drugs to modulate the NO/cGMP pathway suggests that their therapeutic applications may be broader than currently approved. The development of new chemical entities with improved selectivity and pharmacokinetic profiles remains an active area of research in drug discovery.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-8 Target Engagement in Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a critical enzyme in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] By catalyzing the hydrolysis of cGMP to 5'-GMP, PDE5 plays a pivotal role in various physiological processes, most notably in the modulation of smooth muscle tone and blood flow.[1][2] Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and the potentiation of downstream signaling.[3] This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil (B151).
Validating that a novel compound, such as Pde5-IN-8, directly engages and inhibits PDE5 within a cellular context is a crucial step in its preclinical development. This process, known as target engagement, confirms the compound's mechanism of action and provides a quantitative measure of its potency and efficacy in a physiologically relevant environment. This guide outlines the core methodologies for assessing the cellular target engagement of this compound, focusing on direct binding verification and functional downstream consequences.
Data Presentation: Quantitative Analysis of PDE5 Inhibition
Effective evaluation of this compound requires benchmarking against established PDE5 inhibitors. The following tables summarize key quantitative parameters. Note: Data for this compound is presented as a placeholder and must be determined experimentally.
Table 1: Biochemical Potency of PDE5 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | PDE5 | To Be Determined |
| Sildenafil | PDE5 | 3.6[1] |
| Vardenafil | PDE5 | 0.7[1] |
| Tadalafil | PDE5 | 1.8[1] |
Table 2: Cellular Target Engagement and Functional Response
| Compound | Cellular EC50 (µM) (CETSA) | cGMP Fold Increase (vs. Control) |
| This compound | To Be Determined | To Be Determined |
| Sildenafil | To Be Determined | Dependent on cell type and stimulus |
| Vardenafil | To Be Determined | Dependent on cell type and stimulus |
| Tadalafil | To Be Determined | Dependent on cell type and stimulus |
Core Methodologies for Target Engagement
Two primary methods are employed to confirm the cellular target engagement of PDE5 inhibitors: the Cellular Thermal Shift Assay (CETSA) for direct target binding and the measurement of intracellular cGMP levels for functional enzymatic inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses the direct binding of a compound to its target protein in intact cells.[4] The principle is based on ligand-induced thermal stabilization; the binding of this compound to PDE5 is expected to increase the protein's resistance to heat-induced denaturation.[4][5]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the dose-dependent stabilization of PDE5 by this compound at a fixed temperature, allowing for the calculation of a cellular EC50 value.
-
Cell Culture and Treatment:
-
Seed cells known to express PDE5 (e.g., smooth muscle cells, platelets, or a relevant transfected cell line) in multi-well plates and grow to 80-90% confluency.[6]
-
Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and add to the cell culture medium to achieve a range of final concentrations. Include a vehicle-only control.
-
Incubate the cells with the compound for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C in a CO2 incubator.[4]
-
-
Heat Challenge:
-
Determine the optimal temperature for the heat challenge by first performing a temperature-gradient CETSA to identify the melting temperature (Tagg) of PDE5 in the absence of the ligand. The ITDR experiment should be conducted at a temperature that results in approximately 50-80% protein denaturation.
-
After compound incubation, wash the cells with PBS.
-
Lyse the cells using a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) through freeze-thaw cycles.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the lysates at the predetermined temperature for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Perform Western blot analysis using a primary antibody specific for PDE5.
-
Detect the signal using an appropriate secondary antibody and a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for PDE5 using densitometry software.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.
-
CETSA Isothermal Dose-Response Workflow
Intracellular cGMP Measurement
This assay provides a functional readout of this compound activity. By inhibiting PDE5, this compound should lead to an increase in intracellular cGMP levels, particularly after stimulation of the nitric oxide (NO) pathway.
Experimental Protocol: cGMP Immunoassay
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates as described for the CETSA protocol.
-
Pre-treat cells with a phosphodiesterase inhibitor (other than a PDE5 inhibitor, e.g., IBMX) to prevent cGMP degradation by other PDEs, if necessary for the cell type.
-
Incubate cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30-60 minutes).
-
-
Stimulation of cGMP Production:
-
Stimulate intracellular cGMP synthesis by adding a nitric oxide (NO) donor, such as sodium nitroprusside (SNP) or diethylamine (B46881) NONOate (DEA/NO), to the cell culture medium.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the reaction and lyse the cells using the lysis buffer provided in a commercial cGMP immunoassay kit (e.g., a competitive ELISA or HTRF assay).
-
Follow the manufacturer's instructions for the chosen cGMP assay kit to measure the concentration of cGMP in the cell lysates.
-
-
Data Analysis:
-
Normalize the measured cGMP concentrations to the total protein concentration in each sample.
-
Calculate the fold increase in cGMP levels for each this compound concentration relative to the stimulated, vehicle-treated control.
-
Plot the cGMP concentration or fold increase against the this compound concentration to determine the functional EC50 value.
-
Signaling Pathway and Logic Diagrams
The NO-cGMP Signaling Pathway and PDE5 Inhibition
Logic of this compound Target Engagement Validation
References
- 1. benchchem.com [benchchem.com]
- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct activation of PDE5 by cGMP: long-term effects within NO/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Pde5-IN-8: An In-Depth Technical Guide on Binding Affinity to PDE5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase type 5 (PDE5) is a critical enzyme in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Its inhibition has been a successful therapeutic strategy for various medical conditions. This technical guide provides a comprehensive overview of the binding affinity of a novel investigational inhibitor, Pde5-IN-8, to the PDE5 enzyme. Due to the limited availability of public data on this compound, this document outlines the established methodologies for characterizing such binding interactions, presents a framework for data presentation, and details the underlying signaling pathways. The protocols and data structures provided herein are based on well-established methods for evaluating known PDE5 inhibitors and serve as a guide for the investigation of novel compounds like this compound.
Introduction to PDE5 and its Signaling Pathway
Phosphodiesterase 5 is an enzyme that specifically hydrolyzes cGMP, a key second messenger involved in numerous physiological processes, including the relaxation of smooth muscle cells.[1] The canonical nitric oxide (NO)/cGMP pathway is initiated by the release of NO, which then activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[1][2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects that culminate in reduced intracellular calcium concentrations and smooth muscle relaxation.[3] PDE5 acts as a negative regulator of this pathway by degrading cGMP, thus terminating the signal.[2] Inhibition of PDE5 by small molecules prevents this degradation, leading to an accumulation of cGMP and potentiation of the NO-mediated signaling.[1]
Signaling Pathway Diagram
Caption: The Nitric Oxide (NO)/cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing and comparing the binding affinities of novel PDE5 inhibitors against PDE5 and other phosphodiesterase isoforms to assess selectivity.
Table 1: Comparative Binding Affinity of a Novel PDE5 Inhibitor
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound | PDE5A1 | Data not available | Fluorescence Polarization | This Document |
| Sildenafil | PDE5A1 | 5.22 | In vitro enzyme assay | [4] |
| Tadalafil | PDE5A1 | 1.8 | Cell-free assay | [5] |
| Vardenafil | PDE5A1 | 0.7 | In vitro enzyme assay | [4] |
Experimental Protocols for Determining Binding Affinity
A variety of biochemical assays can be employed to determine the IC50 of a PDE5 inhibitor. The fluorescence polarization (FP) assay is a widely used, robust, and homogeneous method suitable for high-throughput screening.[6][7]
Fluorescence Polarization (FP) Assay for PDE5 Inhibition
This protocol outlines the general steps for determining the IC50 value of this compound for the PDE5 enzyme using a competitive FP-based assay.
Principle: The assay measures the change in the polarization of fluorescently labeled cGMP (tracer) upon binding to the PDE5 enzyme. In the absence of an inhibitor, the tracer binds to the enzyme, resulting in a large, slowly rotating complex and a high FP signal. In the presence of a competitive inhibitor like this compound, the binding of the tracer to PDE5 is displaced, leading to a smaller, faster-rotating complex and a decrease in the FP signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP tracer (e.g., FAM-cGMP)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Experimental Workflow Diagram:
Caption: Generalized workflow for a Fluorescence Polarization (FP) based PDE5 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. A typical final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interference.
-
Assay Plate Preparation: Dispense a small volume of the diluted this compound or vehicle control (DMSO in assay buffer) into the wells of a 384-well microplate.
-
Enzyme and Tracer Addition: Add the PDE5 enzyme and the fluorescently labeled cGMP tracer to each well. The final concentrations of the enzyme and tracer should be optimized beforehand to ensure a stable and adequate assay window.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
The raw FP data (in millipolarization units, mP) is used to calculate the percentage of inhibition for each concentration of this compound.
-
The percent inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The evaluation of the binding affinity of novel compounds such as this compound to PDE5 is a cornerstone of the drug discovery and development process for a range of therapeutic areas. This technical guide provides a framework for the characterization of such inhibitors, including a detailed protocol for a fluorescence polarization-based assay to determine IC50 values. While specific quantitative data for this compound are not yet in the public domain, the methodologies and data presentation formats outlined here represent the current standards in the field. The provided diagrams of the PDE5 signaling pathway and the experimental workflow offer a clear visual representation of the underlying biological context and the practical steps involved in the assessment of novel PDE5 inhibitors. Further research is required to elucidate the precise binding characteristics and selectivity profile of this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Selleck Chemical LLC Tadalafil 50mg 171596-29-5 IC351, Quantity: Each of | Fisher Scientific [fishersci.com]
- 6. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pde5-IN-8 and its Effects on the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including specific quantitative data and experimental protocols for the compound "Pde5-IN-8," is limited. This guide leverages detailed information available for a closely related and representative novel phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-7 , to provide a comprehensive technical overview of the anticipated effects and experimental evaluation of compounds within this class on the cGMP signaling pathway. The principles and methodologies described are broadly applicable to the characterization of novel PDE5 inhibitors.
Introduction to the cGMP Signaling Pathway and PDE5 Inhibition
The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes, most notably smooth muscle relaxation, vasodilation, and neuronal signaling. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two primary forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.
Once produced, cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This vasodilation is critical for processes such as penile erection and the regulation of blood pressure.
The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. Phosphodiesterase type 5 (PDE5) is a cGMP-specific PDE that is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature. By hydrolyzing cGMP to the inactive 5'-GMP, PDE5 effectively downregulates the signaling cascade.
PDE5 inhibitors, such as this compound, are therapeutic agents that competitively block the active site of the PDE5 enzyme. This inhibition prevents the degradation of cGMP, leading to its accumulation and an amplification of the NO/sGC/cGMP/PKG signaling pathway. The result is enhanced and prolonged smooth muscle relaxation and vasodilation.
Quantitative Data for the Representative Inhibitor PDE5-IN-7
The following tables summarize the in vitro potency, selectivity, and cellular activity of the novel PDE5 inhibitor, PDE5-IN-7, in comparison to established PDE5 inhibitors. This data provides a benchmark for the expected performance of new chemical entities within this class.
Table 1: In Vitro Inhibitory Potency against PDE5
This table presents the half-maximal inhibitory concentration (IC50) of PDE5-IN-7 and other PDE5 inhibitors against the purified PDE5 enzyme. A lower IC50 value indicates higher potency.
| Compound | PDE5 IC50 (nM) |
| PDE5-IN-7 | 0.5 |
| Sildenafil | 3.9 |
| Tadalafil | 1.8 |
| Vardenafil | 0.7 |
Data for established compounds are representative values from the scientific literature.
Table 2: Selectivity Profile of PDE5-IN-7
Selectivity is a critical parameter for a drug's safety profile, indicating its specificity for the target enzyme over other related enzymes. This table shows the fold-selectivity of PDE5-IN-7 for PDE5 over other PDE isoforms. Higher values denote greater selectivity.
| Compound | PDE1 Selectivity (Fold) | PDE6 Selectivity (Fold) | PDE11 Selectivity (Fold) |
| PDE5-IN-7 | >20,000 | 250 | >15,000 |
| Sildenafil | 280 | 10 | 15 |
| Tadalafil | >10,000 | 780 | 11 |
| Vardenafil | 1,300 | 15 | >1,000 |
Selectivity is calculated as (IC50 for other PDE isoform) / (IC50 for PDE5). Data for existing drugs are adapted from various sources.
Table 3: Cellular Activity of PDE5-IN-7
This table displays the effective concentration required to achieve 50% of the maximal response (EC50) in a cellular assay measuring the elevation of intracellular cGMP levels. This provides an indication of the compound's potency in a biological system.
| Compound | Cellular cGMP Elevation EC50 (nM) |
| PDE5-IN-7 | 2.1 |
| Sildenafil | 15.8 |
| Tadalafil | 4.2 |
| Vardenafil | 2.5 |
Data for established compounds are representative values derived from the literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of PDE5 inhibitors on the cGMP signaling pathway.
In Vitro PDE5 Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the IC50 value of a test compound against purified PDE5 enzyme.
Objective: To quantify the in vitro potency of a test compound by measuring its ability to inhibit the hydrolysis of cGMP by recombinant human PDE5.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
Detection system (e.g., fluorescence polarization, FRET, or radioimmunoassay-based)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant PDE5 enzyme to the appropriate concentration in assay buffer. The concentration should be chosen to ensure that the reaction is in the linear range.
-
Assay Reaction:
-
Add the diluted test compound to the wells of the microplate.
-
Add the diluted PDE5 enzyme to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the uninhibited control wells.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of remaining cGMP or the amount of 5'-GMP produced using a suitable detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (enzyme without inhibitor) and blank wells (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular cGMP Elevation Assay
This protocol outlines a method to assess the ability of a test compound to increase intracellular cGMP levels in a cellular context.
Objective: To determine the EC50 value of a test compound for increasing cGMP levels in cultured cells, typically in response to an NO donor.
Materials:
-
Cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells, or a transfected cell line like HEK293)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
NO donor (e.g., sodium nitroprusside - SNP)
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA, HTRF)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and grow them to a confluent monolayer.
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of the test compound for a specific duration (e.g., 30-60 minutes).
-
-
Stimulation: Stimulate the cells with a fixed concentration of an NO donor (e.g., SNP) for a short period (e.g., 5-15 minutes) to induce cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cGMP assay kit.
-
cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA).
-
Data Analysis:
-
Plot the measured cGMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow Diagram
Caption: Generalized experimental workflows for in vitro and cellular characterization of this compound.
An In-Depth Technical Guide to the In Vitro Characterization of Pde5-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the in vitro characterization of Pde5-IN-8, a novel inhibitor of Phosphodiesterase type 5 (PDE5). It outlines the core signaling pathways, presents a framework for quantitative data analysis, and offers detailed experimental protocols for determining the potency, selectivity, and cellular activity of the compound.
The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a critical enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger.[1][2][3] The nitric oxide (NO)/cGMP pathway is fundamental to various physiological processes, most notably the relaxation of smooth muscle cells, leading to vasodilation.[1][4][5]
The signaling cascade begins with the release of NO, which activates soluble guanylate cyclase (sGC).[1][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Elevated cGMP levels then activate protein kinase G (PKG), which mediates downstream effects leading to smooth muscle relaxation.[7][8] PDE5 terminates this signal by degrading cGMP to the inactive 5'-GMP.[4][5] this compound, as a competitive inhibitor, binds to the catalytic site of PDE5, preventing cGMP hydrolysis and thereby potentiating the NO/cGMP signaling pathway.[4][9]
Data Presentation: Quantitative In Vitro Profile
The following tables provide a template for summarizing the essential quantitative data for this compound. For comparative purposes, data for Sildenafil (B151), a well-characterized PDE5 inhibitor, is included.
Table 1: In Vitro Potency of this compound Against PDE5
This table outlines the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency. A lower IC50 value signifies higher potency.[9]
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Recombinant PDE5A1 | [Insert Value] |
| Sildenafil | Human Recombinant PDE5A1 | 5.22[10][11] |
Table 2: Selectivity Profile of this compound Against Other PDE Isoforms
High selectivity for PDE5 over other PDE families is crucial for minimizing off-target effects.[7][12] For instance, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 has been associated with muscle pain.[4][7][12] Selectivity is calculated as the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5).[9]
| PDE Isoform | This compound IC50 (nM) | This compound Selectivity Fold (vs. PDE5) | Sildenafil Selectivity Fold (vs. PDE5) |
| PDE1 | [Insert Value] | [Calculate] | ~248x[11] |
| PDE4 | [Insert Value] | [Calculate] | >10,000x[11] |
| PDE5 | [Insert Value] | 1 | 1 |
| PDE6 | [Insert Value] | [Calculate] | ~20x[11] |
| PDE11 | [Insert Value] | [Calculate] | ~2671x[11] |
Experimental Protocols
Robust and reproducible experimental protocols are essential for accurate in vitro characterization.
This protocol describes a method to determine the IC50 value of this compound against purified human PDE5 enzyme.[13][14] The assay measures the amount of substrate (cGMP) hydrolyzed by the enzyme in the presence of varying inhibitor concentrations.
Materials:
-
Purified recombinant human PDE5A1 enzyme
-
This compound
-
cGMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
Commercially available PDE assay kit (e.g., fluorescence polarization or luminescence-based)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from picomolar to micromolar.[14]
-
Assay Reaction :
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells of the microplate.
-
Add the diluted PDE5 enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[14]
-
-
Reaction Initiation : Initiate the enzymatic reaction by adding the cGMP substrate to all wells.[14]
-
Incubation : Incubate the plate at 37°C for 30-60 minutes. This time should be within the linear range of the enzyme reaction.[14]
-
Detection : Stop the reaction and add detection reagents according to the manufacturer's protocol. The resulting signal will be inversely proportional to the amount of cGMP hydrolyzed.[9]
-
Data Analysis : Calculate the percentage of PDE5 inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9]
This protocol measures the ability of this compound to increase intracellular cGMP levels in a physiologically relevant context.[2][13] A suitable cell line endogenously or recombinantly expressing PDE5 is used (e.g., human aortic smooth muscle cells or transfected HEK293 cells).
Materials:
-
PDE5-expressing cell line
-
Cell culture medium and supplements
-
This compound
-
Sildenafil (as a positive control)
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Culture : Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 80-90%).[13]
-
Compound Treatment : Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound, a positive control (Sildenafil), or a vehicle control. Incubate for 30-60 minutes.[13][14]
-
Stimulation : Stimulate cGMP production by adding an NO donor (e.g., 10 µM SNP) to the wells. Incubate for a short period (e.g., 5-15 minutes).[14]
-
Cell Lysis : Promptly aspirate the medium and lyse the cells by adding the appropriate lysis buffer provided with the immunoassay kit.[13]
-
Quantification : Measure the concentration of cGMP in the cell lysates using a competitive ELISA or other sensitive immunoassay according to the manufacturer's instructions.
-
Data Analysis : Plot the measured cGMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Logical Framework for Inhibitor Characterization
The in vitro characterization of a novel PDE5 inhibitor follows a logical progression from initial potency determination to comprehensive selectivity and cellular activity profiling.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Evolving Landscape of PDE5 Inhibition in Neuroscience: A Technical Guide
Disclaimer: No specific research or data could be found for a compound designated "Pde5-IN-8" in publicly available scientific literature. This guide will therefore provide an in-depth overview of the research applications of phosphodiesterase-5 (PDE5) inhibitors in neuroscience, focusing on well-characterized and emerging compounds used in preclinical and clinical research. This information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action in the Central Nervous System
Phosphodiesterase-5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in neuronal signaling. The inhibition of PDE5 in the brain potentiates the nitric oxide (NO)/cGMP signaling pathway.[1][2] This pathway is initiated by the production of NO by neuronal nitric oxide synthase (nNOS), which then activates soluble guanylate cyclase (sGC) to synthesize cGMP.[1] By preventing the degradation of cGMP, PDE5 inhibitors lead to its accumulation and the subsequent activation of cGMP-dependent protein kinase G (PKG).[1][3] This activation triggers a cascade of downstream effects crucial for neuronal function and health, including the modulation of synaptic plasticity, reduction of neuroinflammation, and promotion of neurogenesis.[1][2]
Quantitative Data: Potency and Selectivity of Representative PDE5 Inhibitors
The efficacy and target engagement of PDE5 inhibitors are determined by their potency (typically measured as the half-maximal inhibitory concentration, IC50) against PDE5 and their selectivity over other PDE isoforms present in the brain and other tissues. High selectivity is crucial to minimize off-target effects.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) | Key Neuroscience Findings |
| Sildenafil | 3.5 | ~10 | ~7.5 | Improves memory in aged rodents and mouse models of Alzheimer's disease.[4][5] |
| Tadalafil | 1.8 | ~10,000 | ~14 | Shows neuroprotective effects and improves cognitive function in preclinical models.[6] |
| Vardenafil | 0.7 | ~15 | ~130 | Enhances synaptic plasticity and memory in animal studies.[4][7] |
| Avanafil | 5.2 | >100 | >100 | Limited data in neuroscience, but high selectivity suggests a favorable side-effect profile.[8] |
Note: IC50 and selectivity values can vary depending on the experimental conditions.
Signaling Pathways in Neuroprotection and Synaptic Plasticity
The neuroprotective and cognitive-enhancing effects of PDE5 inhibitors are mediated through several interconnected signaling pathways. The central pathway involves the accumulation of cGMP and activation of PKG, which in turn phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB).[1][8] Phosphorylated CREB (pCREB) promotes the expression of genes involved in synaptic plasticity and neuronal survival, such as the brain-derived neurotrophic factor (BDNF).[1][6]
Figure 1. Signaling pathway of PDE5 inhibition in enhancing synaptic plasticity.
Experimental Protocols
In Vivo Assessment of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
This protocol outlines a typical experiment to evaluate the effect of a PDE5 inhibitor on memory deficits in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (age-matched).
-
PDE5 inhibitor (e.g., sildenafil).
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Morris Water Maze apparatus.
-
Behavioral tracking software.
Procedure:
-
Animal Groups: Randomly assign mice to four groups: wild-type + vehicle, wild-type + PDE5 inhibitor, APP/PS1 + vehicle, and APP/PS1 + PDE5 inhibitor.
-
Drug Administration: Administer the PDE5 inhibitor or vehicle daily via oral gavage for a specified period (e.g., 3 weeks).
-
Morris Water Maze Training:
-
Fill the pool with water made opaque with non-toxic paint and maintain the temperature at 22-24°C.
-
Place a hidden platform in one quadrant of the pool.
-
For 5 consecutive days, give each mouse four training trials per day to find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds.
-
Record the escape latency and path length using the tracking software.
-
-
Probe Trial: On day 6, remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the escape latencies during training and the time spent in the target quadrant during the probe trial using appropriate statistical tests (e.g., ANOVA).
Ex Vivo Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the electrophysiological assessment of synaptic plasticity in response to PDE5 inhibition.
Materials:
-
Adult mice or rats.
-
Artificial cerebrospinal fluid (aCSF).
-
PDE5 inhibitor stock solution (in DMSO).
-
Brain slice chamber.
-
Microelectrode puller and recording electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
LTP Induction:
-
Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to measure the potentiation.
-
Drug Application: To test the effect of a PDE5 inhibitor, perfuse the slice with aCSF containing the desired concentration of the inhibitor for 20-30 minutes before and during LTP induction.
-
Data Analysis: Express the fEPSP slope as a percentage of the baseline and compare the magnitude of LTP between control and drug-treated slices.
Figure 2. Workflow for ex vivo long-term potentiation (LTP) experiments.
Future Directions and Therapeutic Potential
The preclinical evidence strongly suggests that PDE5 inhibitors hold significant therapeutic potential for a range of neurological disorders characterized by cognitive impairment and neurodegeneration, including Alzheimer's disease and age-related cognitive decline.[5][9] Their ability to enhance synaptic plasticity, reduce neuroinflammation, and promote neurogenesis makes them attractive candidates for further investigation.[1] However, the translation of these findings to clinical applications requires well-designed clinical trials to establish their efficacy and safety in human populations. The development of novel PDE5 inhibitors with improved brain penetrance and selectivity could further enhance their therapeutic utility in neuroscience.[10]
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phosphodiesterase Type 5 (PDE5) Inhibitors: Therapeutic Potential and Research Applications
A Note to the Reader: While this guide explores the landscape of Phosphodiesterase Type 5 (PDE5) inhibitors, it is important to note that specific, detailed scientific information regarding "Pde5-IN-8" is not available in the public domain. Chemical suppliers list "this compound" (CAS No. 1233518-60-9) as a phosphodiesterase (PDE) inhibitor with potential applications in cancer research.[1][2] However, comprehensive data on its mechanism of action, quantitative metrics such as IC50 values, and detailed experimental protocols are conspicuously absent from published scientific literature.
Therefore, this technical guide will focus on the well-established class of PDE5 inhibitors, utilizing extensively researched compounds like sildenafil (B151) and tadalafil (B1681874) as illustrative examples to fulfill the core requirements of data presentation, experimental methodologies, and pathway visualizations. This approach provides a robust framework for understanding the therapeutic potential and research applications of PDE5 inhibition.
Executive Summary
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that modulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3] By selectively inhibiting the PDE5 enzyme, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[4] This mechanism of action forms the basis for their approved therapeutic uses in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][5] Emerging preclinical and clinical evidence suggests a much broader therapeutic potential for PDE5 inhibitors, with active investigations in cardiovascular diseases, neurological disorders, and oncology.[3][5][6] This guide provides a technical overview of PDE5 inhibitors, their mechanism of action, quantitative data for representative compounds, relevant experimental protocols, and visualizations of the core signaling pathway and experimental workflows.
Mechanism of Action: The NO/cGMP Signaling Pathway
The physiological effects of PDE5 inhibitors are rooted in their ability to potentiate the NO/cGMP signaling cascade. This pathway is integral to numerous cellular processes, most notably the regulation of vascular tone.
The process unfolds as follows:
-
Nitric Oxide (NO) Release: In response to various stimuli, such as sexual stimulation in the corpus cavernosum or endothelial shear stress, nitric oxide is released from nerve endings and endothelial cells.[7]
-
Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[7]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]
-
Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3]
-
Signal Termination by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by the PDE5 enzyme.[3]
-
PDE5 Inhibition: PDE5 inhibitors competitively bind to the catalytic site of the PDE5 enzyme, preventing the breakdown of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing its downstream effects.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
Pde5-IN-8 and its Role in Smooth Muscle Relaxation: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of the investigational phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-8, and its putative role in the modulation of smooth muscle relaxation. Due to the limited availability of public data on this compound, this document utilizes a well-characterized proxy compound, 5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (hereafter referred to as "Compound X"), to illustrate the core principles, experimental methodologies, and signaling pathways relevant to a potent and selective PDE5 inhibitor. This guide details the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling cascade, presents quantitative data on the inhibitory activity and selectivity of Compound X, and provides comprehensive protocols for key in vitro and in vivo assays.
Introduction to PDE5 Inhibition and this compound
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, most notably in the relaxation of smooth muscle cells, leading to vasodilation.[3][4] PDE5 specifically catalyzes the hydrolysis of cGMP to the inactive 5'-GMP, thus terminating the signaling cascade.[5] Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.[6] This mechanism of action is the foundation for the therapeutic application of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.
This compound is a research compound identified as a phosphodiesterase inhibitor. Its chemical formula is C22H20ClN3O2 and its CAS number is 1233518-60-9. While specific data on its biological activity, potency, and selectivity are not widely available in peer-reviewed literature, its classification as a PDE inhibitor suggests a mechanism of action centered on the modulation of cyclic nucleotide signaling. To provide a comprehensive technical resource, this guide will use Compound X, a potent and selective pyrazolopyrimidinone-based PDE5 inhibitor, as a representative molecule to detail the experimental evaluation and mechanism of action.
The NO/cGMP Signaling Pathway in Smooth Muscle Relaxation
The relaxation of vascular smooth muscle is a complex process initiated by the release of nitric oxide (NO) from endothelial cells or nitrergic neurons. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP. PDE5 inhibitors, such as this compound and Compound X, block this hydrolysis, thereby potentiating the effects of NO and promoting vasodilation.
Quantitative Data for Compound X
The following tables summarize the in vitro potency and selectivity of the representative PDE5 inhibitor, Compound X.
Table 1: In Vitro Potency of Compound X against PDE5
| Compound | PDE5 IC50 (nM) |
| Compound X | 0.8 |
| Sildenafil | 3.5 |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Table 2: In Vitro Selectivity Profile of Compound X
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE1/PDE5) |
| Compound X | 0.8 | 25 | >10,000 | 31 | >12,500 |
| Sildenafil | 3.5 | 33 | 360 | 9.4 | 103 |
Selectivity is calculated as the ratio of the IC50 for the off-target PDE to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro inhibitory potency (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound or proxy) and positive control (e.g., Sildenafil) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and positive control in DMSO. Further dilute these solutions in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Reaction: In each well of the microplate, add the PDE5 enzyme solution, the fluorescently labeled cGMP substrate, and the diluted test compound or control. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the microplate at room temperature for 60 minutes in the dark to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 530 nm for emission for FAM).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular cGMP Measurement Assay (ELISA)
This protocol outlines a method to measure the accumulation of intracellular cGMP in smooth muscle cells in response to a nitric oxide donor and a PDE5 inhibitor.
Materials:
-
Vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)
-
Cell culture medium and supplements
-
Test compound (this compound or proxy)
-
Nitric oxide donor (e.g., sodium nitroprusside, SNP)
-
Cell lysis buffer
-
Commercial cGMP competitive ELISA kit
Procedure:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate multi-well plates until they reach a desired confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a fixed concentration of a nitric oxide donor (e.g., 10 µM SNP) for a short period (e.g., 10 minutes) to induce cGMP production.
-
Cell Lysis: Terminate the stimulation and lyse the cells using the lysis buffer provided in the ELISA kit to release intracellular cGMP.
-
ELISA: Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cGMP standards to a microplate pre-coated with a cGMP-specific antibody.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by HRP to a colored product.
-
Measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Determine the cGMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Ex Vivo Vasodilation Assay (Rat Aortic Rings)
This protocol describes an ex vivo method to assess the smooth muscle relaxing effect of a PDE5 inhibitor on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
Test compound (this compound or proxy)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.
-
Vasodilation Measurement: Once a stable plateau of contraction is reached, add the test compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize after each addition.
-
Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the compound's concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Conclusion
This compound is an investigational phosphodiesterase inhibitor with a presumed role in promoting smooth muscle relaxation through the NO/cGMP signaling pathway. While specific data for this compound remains limited, the information and protocols presented in this technical guide, using the well-characterized proxy Compound X, provide a robust framework for researchers and drug development professionals. The detailed methodologies for in vitro enzyme inhibition, cellular cGMP measurement, and ex vivo vasodilation assays offer a comprehensive approach to characterizing the pharmacological profile of novel PDE5 inhibitors. The quantitative data for Compound X highlights the key parameters of potency and selectivity that are critical for the development of new therapeutics targeting PDE5. Further research is warranted to fully elucidate the specific properties of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PDE5 Inhibitors: A Case Study with Pde5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) is a critical enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that plays a crucial role in mediating smooth muscle relaxation and vasodilation.[1] The inhibition of PDE5 leads to the accumulation of intracellular cGMP, thereby enhancing the vasodilatory effects of nitric oxide (NO). This mechanism of action is the foundation for the therapeutic application of PDE5 inhibitors in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.
This document provides detailed protocols for the in vitro evaluation of PDE5 inhibitors, using Pde5-IN-8 as a representative compound. It outlines the methodologies for determining inhibitory potency and selectivity, crucial parameters for the characterization of novel therapeutic agents targeting PDE5.
cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The nitric oxide (NO)-cGMP signaling cascade is initiated by the release of NO from endothelial cells or nerve endings. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a key enzyme in this process. PDE5 inhibitors competitively bind to the catalytic site of the enzyme, preventing the degradation of cGMP and thus prolonging its signaling effects.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The in vitro potency of a PDE5 inhibitor is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is assessed by comparing its IC50 value for PDE5 to its IC50 values for other phosphodiesterase (PDE) isoforms.
Note: As no specific in vitro assay data for a compound explicitly named "this compound" was available in the provided search results, the following table presents representative data for other well-characterized PDE5 inhibitors to illustrate the expected data format and comparative potency.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (Fold) | Selectivity vs. PDE11 (Fold) |
| This compound | TBD | TBD | TBD |
| Sildenafil | 5.22 | ~10 | >1000 |
| Tadalafil | 2.35 | >1000 | ~2671 |
| Vardenafil | 0.7 | ~16 | >1000 |
TBD: To Be Determined experimentally for this compound.
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC50 value of a test compound against the PDE5 enzyme using a fluorescence polarization (FP) based assay.
Principle:
This homogeneous, high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (FAM-cGMP). In the absence of an inhibitor, PDE5 hydrolyzes FAM-cGMP to FAM-5'-GMP. A specific binding agent in the assay kit has a high affinity for the hydrolyzed product, FAM-5'-GMP, resulting in a high fluorescence polarization signal. In the presence of a PDE5 inhibitor, the hydrolysis of FAM-cGMP is reduced, leading to a lower amount of FAM-5'-GMP and consequently a lower fluorescence polarization signal.
Materials and Reagents:
-
Recombinant human PDE5A1 enzyme
-
FAM-cGMP (fluorescent substrate)
-
Binding Agent
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound and reference inhibitors (e.g., Sildenafil)
-
DMSO
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Workflow for the in vitro PDE5 inhibition assay using Fluorescence Polarization.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and reference inhibitors in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM).
-
Further dilute the DMSO serial dilutions into PDE Assay Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Setup:
-
To the wells of a 384-well black microplate, add 5 µL of the diluted test compound or control (vehicle control: assay buffer with the same percentage of DMSO; positive control: a known PDE5 inhibitor).
-
Add 10 µL of the diluted PDE5A1 enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at 37°C. The incubation time should be within the linear range of the enzyme reaction.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the binding agent to each well to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature to allow for the binding of the fluorescent product.
-
Measure the fluorescence polarization using a plate reader with appropriate filters for fluorescein.
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the PDE5 enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Signal of test compound - Signal of background) / (Signal of vehicle control - Signal of background)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vitro characterization of novel PDE5 inhibitors like this compound. Accurate determination of potency and selectivity is essential for the preclinical evaluation of these compounds and for guiding further drug development efforts. The provided diagrams and structured data tables are intended to facilitate a clear understanding of the underlying mechanisms and experimental procedures.
References
Application Notes and Protocols for PDE5-IN-8 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a critical enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[1] It specifically hydrolyzes cGMP, a second messenger that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation and vasodilation.[2] Inhibition of PDE5 leads to the accumulation of intracellular cGMP, thereby enhancing and prolonging its downstream effects.[1] This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2]
The development of novel PDE5 inhibitors, such as PDE5-IN-8, necessitates robust and reliable cell-based assays to characterize their potency, selectivity, and cellular activity. Cell-based assays provide a more physiologically relevant context compared to biochemical assays, offering insights into compound permeability and intracellular efficacy.[3] These application notes provide detailed protocols and guidelines for a cell-based assay to determine the inhibitory activity of this compound.
cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The NO/cGMP signaling cascade is initiated by the production of nitric oxide (NO) by nitric oxide synthase (NOS). NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC), which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] PDE5 acts as a negative regulator of this pathway by degrading cGMP to the inactive 5'-GMP.[1] PDE5 inhibitors like this compound competitively bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP and leading to its accumulation.[2]
Quantitative Data Summary
The potency of PDE5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table provides a comparison of the IC50 values of well-established PDE5 inhibitors.
| Compound | IC50 (nM) for PDE5 | Selectivity Profile |
| This compound | TBD | To be determined |
| Sildenafil (B151) | 3.5 - 5.22[1][4] | ~10-fold vs PDE6[1] |
| Tadalafil | 1.8 - 6.7[1] | ~7-fold vs PDE11[1] |
| Vardenafil | 0.7 - 1.1[1] | ~15-fold vs PDE6[1] |
| Avanafil | 5.2[5] | Highly selective for PDE5[6] |
| Udenafil | 8.25[5] | Comparable to sildenafil[5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
This section outlines a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on intracellular cGMP levels. This protocol is adapted from established methods for other novel PDE5 inhibitors.[3]
Principle
This assay utilizes a genetically engineered cell line, such as HEK293 or CHO, that stably co-expresses human PDE5 and a cGMP-gated cation channel.[3] In the presence of a nitric oxide donor, intracellular cGMP levels rise, leading to the opening of the cGMP-gated channels and a subsequent influx of cations (e.g., Ca2+). This cation influx can be measured using a fluorescent indicator dye. The presence of a PDE5 inhibitor like this compound will potentiate this signal by preventing cGMP degradation.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human PDE5A and a cGMP-gated cation channel.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Test Compound: this compound.
-
Reference Inhibitor: Sildenafil or another well-characterized PDE5 inhibitor.
-
cGMP Stimulant: Sodium nitroprusside (SNP) or another nitric oxide donor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[3]
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Plating:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
On the day before the assay, harvest the cells and seed them into 96-well or 384-well black, clear-bottom plates at an optimized density (e.g., 20,000 - 50,000 cells per well for a 96-well plate).[3]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the reference inhibitor in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO.
-
Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.[3]
-
-
Dye Loading:
-
Compound Incubation:
-
Stimulation and Measurement:
-
Place the assay plate in a fluorescence plate reader equipped with an automated dispenser.
-
Set the reader to measure the fluorescence signal at time zero to establish a baseline.
-
Add the cGMP stimulant (e.g., SNP to a final concentration of 10 µM) to all wells simultaneously.[3]
-
Immediately begin kinetic measurement of the fluorescence signal for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from the baseline.
-
Normalize the data to the vehicle control and the reference inhibitor.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.
-
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety measures.[1] Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Avoid inhalation and contact with skin and eyes.[1] For detailed safety information, consult the Safety Data Sheet (SDS). The protocols provided are for research purposes only and are not intended for human or veterinary use.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PDE5 Inhibitors
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By degrading cGMP, PDE5 modulates various physiological processes, most notably smooth muscle relaxation and vasodilation.[3][4] The inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the effects of nitric oxide (NO), a key signaling molecule in vasodilation.[1][5] This mechanism of action is the basis for the clinical use of PDE5 inhibitors in treating erectile dysfunction and pulmonary arterial hypertension.[1][3] PDE5 is expressed in various tissues, including the corpus cavernosum, pulmonary vasculature, platelets, and skeletal muscle, making it a target for a range of therapeutic applications.[3][4][6][7]
Signaling Pathway of PDE5 Inhibition
The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive 5'-GMP. PDE5 inhibitors block this degradation, thereby enhancing and prolonging the cGMP-mediated signaling cascade.
In Vivo Experimental Design and Protocols
The following protocols provide a general framework for the in vivo evaluation of a novel PDE5 inhibitor. Specific parameters such as animal strain, age, and disease model should be chosen based on the research question.
General Experimental Workflow
A typical in vivo study to assess the efficacy of a novel PDE5 inhibitor follows a structured workflow from animal model selection to data analysis.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest. Common models include:
-
Erectile Dysfunction: Aged rodents, diabetic models (e.g., db/db mice), or models with nerve injury.[8]
-
Pulmonary Hypertension: Monocrotaline-induced pulmonary hypertension in rats or chronic hypoxia models in mice.
-
Neuropathy: Diabetic mouse models (e.g., BKS.Cg-m+/+Leprdb/J (db/db) mice) are used to study the effects on peripheral neuropathy.[8]
Compound Preparation and Administration
Preparation:
-
For in vivo use, the PDE5 inhibitor should be of high purity.
-
The compound's solubility should be determined to select an appropriate vehicle.
-
If a co-solvent such as DMSO is necessary, it should first be dissolved in a small volume of DMSO, followed by the gradual addition of an aqueous vehicle like saline or PBS with continuous mixing. The final concentration of the organic solvent should be minimized and kept consistent across all groups.
-
Solutions should ideally be prepared fresh daily unless stability data indicates otherwise.
Administration Routes:
-
Oral Gavage (p.o.): A common route for systemic administration in rodents.[9]
-
Intraperitoneal Injection (i.p.): Allows for rapid absorption.[9]
-
Intravenous Injection (i.v.): Provides immediate and complete bioavailability.[9]
-
Dietary Administration: Suitable for chronic studies, where the inhibitor is mixed into the animal's chow.[9]
Experimental Groups
A typical study design includes at least three groups:
-
Control Group: Healthy animals receiving no treatment or a sham procedure.
-
Vehicle Group: Disease model animals receiving the vehicle solution without the active compound.
-
Treatment Group(s): Disease model animals receiving the PDE5 inhibitor at one or more dose levels.
Example Protocol: Assessment of Efficacy in a Model of Diabetic Neuropathy
This protocol is adapted from studies investigating the effect of sildenafil (B151) in diabetic mice.[8]
-
Animals: BKS.Cg-m+/+Leprdb/J (db/db) mice can be used as a model for type II diabetes and associated peripheral neuropathy.
-
Grouping and Dosing:
-
Group 1: Non-diabetic control mice.
-
Group 2: Diabetic (db/db) mice treated with vehicle (e.g., saline).
-
Group 3: Diabetic (db/db) mice treated with the PDE5 inhibitor (e.g., 2 mg/kg).
-
Group 4: Diabetic (db/db) mice treated with the PDE5 inhibitor (e.g., 10 mg/kg).
-
-
Administration: The compound or vehicle is administered daily via a suitable route, such as intraperitoneal injection.
-
Functional Assessment:
-
Motor Nerve Conduction Velocity (MCV): Measured at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Sensory Nerve Conduction Velocity (SCV): Assessed similarly to MCV.
-
-
Tissue Collection and Analysis:
-
At the end of the study, sciatic nerve tissue is collected.
-
Western Blot: To measure the expression levels of PDE5, myelin basic protein (MBP), and components of the cGMP/PKG signaling pathway.[8]
-
Histology: Morphometric analysis of the myelin sheath thickness and the number of subcutaneous nerve fibers can be performed on stained nerve sections.[8]
-
Dosage Information for Common PDE5 Inhibitors
The following table summarizes dosages of well-established PDE5 inhibitors used in various preclinical in vivo studies. This information can serve as a reference for designing dose-ranging studies for a novel PDE5 inhibitor.
| Compound | Animal Model | Dose | Administration Route | Application | Reference |
| Sildenafil | Diabetic (db/db) Mice | 2 and 10 mg/kg | Intraperitoneal (i.p.) | Peripheral Neuropathy | [8] |
| Sildenafil | Rats | Not Specified | Oral Gavage (p.o.) | Erectile Dysfunction | [9] |
| Tadalafil | Mice | Not Specified | Not Specified | Heart Failure | [5] |
Note: Dosages can vary significantly based on the animal model, the specific research question, and the pharmacokinetic properties of the compound. A dose-response study is highly recommended to determine the optimal dose for a novel PDE5 inhibitor.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to design and conduct in vivo studies for novel PDE5 inhibitors. By understanding the underlying signaling pathways and adhering to rigorous experimental design, researchers can effectively evaluate the therapeutic potential of new compounds targeting the PDE5 enzyme.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 (PDE5) is a Therapeutic Target for Peripheral Neuropathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of Pde5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][3] This mechanism is the foundation for the therapeutic effects of approved PDE5 inhibitors in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][4] Pde5-IN-8 is a novel investigational compound designed as a selective PDE5 inhibitor. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining key experimental protocols to characterize its potency, selectivity, pharmacokinetics, and in vivo efficacy.
Mechanism of Action
The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings, often in response to sexual stimulation.[1][4] NO activates soluble guanylate cyclase (sGC) in adjacent smooth muscle cells, which in turn converts guanosine triphosphate (GTP) to cGMP.[1] cGMP acts as a second messenger, leading to a cascade of events that results in smooth muscle relaxation, increased blood flow, and, in the context of the corpus cavernosum, penile erection.[1][5] The action of cGMP is terminated by its degradation by PDE5.[2][5] this compound, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the vasodilatory effects of cGMP.[1]
Quantitative Data Summary
The following tables present hypothetical, yet realistic, preclinical data for this compound, benchmarked against established PDE5 inhibitors. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Potency and Selectivity
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| This compound | 1.5 | 180 | 350 | 120-fold | 233-fold |
| Sildenafil | 4.0 | 40 | 7400 | 10-fold | 1850-fold |
| Tadalafil | 2.0 | 13000 | 11 | 6500-fold | 5.5-fold |
| Vardenafil | 0.4 | 8 | 12000 | 20-fold | 30000-fold |
IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity.
Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | 1.0 | 850 | 4250 | 4.5 | 45 |
| Sildenafil | 1.0 | 560 | 2500 | 4.0 | 41 |
| Tadalafil | 2.0 | 378 | 8560 | 17.5 | - |
| Vardenafil | 0.7 | 125 | 450 | 4.5 | 15 |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the curve (total drug exposure).
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Yttrium silicate (B1173343) (YSi) Scintillation Proximity Assay (SPA) beads conjugated with a cGMP-specific antibody
-
This compound and reference compounds (e.g., sildenafil)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
384-well microplates
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in DMSO, followed by dilution in the assay buffer. The final DMSO concentration should be less than 1%.
-
Assay Reaction:
-
Add 10 µL of the diluted compound to each well of the microplate.
-
Add 20 µL of [³H]-cGMP substrate solution.
-
Initiate the enzymatic reaction by adding 10 µL of diluted PDE5 enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Assay Termination and Detection:
-
Stop the reaction by adding 10 µL of the YSi SPA bead slurry containing the anti-cGMP antibody.[3] The antibody binds to any unconverted [³H]-cGMP.[3]
-
When the radiolabeled cGMP binds to the antibody on the bead, it comes into close proximity to the scintillant within the bead, producing light.[3]
-
Seal the plate and allow the beads to settle for 3-4 hours.
-
-
Data Acquisition: Measure the light output in counts per minute (CPM) using a microplate scintillation counter.[3]
-
Data Analysis: High CPM indicates low PDE5 activity (inhibition), while low CPM indicates high PDE5 activity.[3] Plot the CPM values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
In Vivo Efficacy in a Rat Model of Erectile Dysfunction
Objective: To evaluate the in vivo efficacy of this compound by measuring its ability to enhance cavernous nerve stimulation-induced penile erection.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
This compound formulated for oral or intravenous administration
-
Heparinized saline
-
23-gauge needle connected to a pressure transducer
-
Bipolar stimulating electrode
-
Carotid artery catheter for mean arterial pressure (MAP) measurement
Methodology:
-
Animal Preparation: Anesthetize the rats. Expose the cavernous nerve and place a stimulating electrode.[3] Insert a 23-gauge needle filled with heparinized saline into the crus of the corpus cavernosum and connect it to a pressure transducer to continuously record intracavernosal pressure (ICP).[3] Catheterize the carotid artery to measure MAP.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) and allow for absorption (e.g., 30-60 minutes).[3]
-
Nerve Stimulation: Stimulate the cavernous nerve with a set of standard parameters (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width) for 60 seconds.[3]
-
Data Acquisition: Record the maximal ICP generated during nerve stimulation.[3]
-
Data Analysis: Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure. Compare the ICP/MAP ratio between vehicle-treated and compound-treated groups to determine the efficacy of the inhibitor.[3]
Experimental Workflow and Evaluation Logic
The preclinical evaluation of a novel PDE5 inhibitor like this compound should follow a logical progression from in vitro characterization to in vivo validation.
The selection of a promising preclinical candidate is based on a multi-parameter assessment. Beyond simple potency, improvements in selectivity and pharmacokinetic properties are key differentiators for next-generation PDE5 inhibitors.
Safety and Toxicology
Preliminary safety and toxicology studies are crucial in the preclinical phase. PDE5 inhibitors are generally well-tolerated, but common adverse effects include headache, flushing, and dyspepsia.[5] Rare but serious adverse events such as priapism have been reported.[5] In preclinical animal models, it is important to monitor for any signs of toxicity, including changes in behavior, body weight, and clinical pathology parameters. Cardiovascular safety, in particular, should be assessed, as PDE5 inhibitors can have mild and transient effects on blood pressure.[6] While significant liver toxicity is rare with this class of drugs, monitoring liver enzymes is a standard part of safety evaluations.[7]
Conclusion
This document provides a framework for the preclinical evaluation of this compound, a novel PDE5 inhibitor. By following these protocols, researchers can systematically characterize its biochemical and pharmacological properties. The provided diagrams and tables offer a clear visual representation of the underlying science and a template for data presentation. A thorough preclinical assessment is essential for determining the therapeutic potential of this compound and its suitability for further development.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of phosphodiesterase type 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde5-IN-8 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific quantitative biochemical and in vivo properties of Pde5-IN-8 is not publicly available in the reviewed literature. The data presented in this document is based on established findings for well-characterized phosphodiesterase 5 (PDE5) inhibitors such as sildenafil, tadalafil, and vardenafil, and should be considered as a general guide. Researchers should determine the specific activity and optimal protocols for this compound empirically.
Introduction to PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] Under physiological conditions, NO released from endothelial and nerve cells activates soluble guanylate cyclase (sGC), which in turn catalyzes the synthesis of cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[1] PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signal.[2]
This compound, as a PDE5 inhibitor, is presumed to act by competitively binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the degradation of cGMP, leading to its accumulation and the potentiation of downstream signaling. This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3]
Mechanism of Action: The cGMP Signaling Pathway
The signaling cascade initiated by nitric oxide and modulated by PDE5 is crucial for various physiological processes.
Quantitative Data Summary
The following tables provide example in vitro potency and pharmacokinetic data for well-characterized PDE5 inhibitors. This data is for illustrative purposes to provide a comparative context for the evaluation of this compound.
Table 1: In Vitro Potency and Selectivity of Common PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| Sildenafil | 3.7 | ~10 | Low |
| Tadalafil | 1.8 | >1000 | ~7 |
| Vardenafil | 0.091 | ~15 | Low |
| Avanafil | 5.2 | >100 | >1000 |
| This compound | To be determined | To be determined | To be determined |
Note: IC50 values and selectivity can vary depending on the assay conditions. Data compiled from multiple sources.
Table 2: Example Pharmacokinetic Parameters of PDE5 Inhibitors in Rodents
| Compound | Animal Model | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Sildenafil | Rat | Oral | ~1 | 0.4 - 1.3 | Low |
| UK-343,664 | Rat (Male) | Oral | ≤ 0.5 | 0.2 | 2 |
| UK-343,664 | Rat (Female) | Oral | ≤ 0.5 | 0.3 | 12 |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: Pharmacokinetic parameters are highly dependent on the animal species, strain, and experimental conditions.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput assay is a common method for determining the IC50 value of a PDE5 inhibitor.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE assay buffer
-
This compound
-
Reference PDE5 inhibitor (e.g., sildenafil)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Further dilute these in the PDE assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Diluted this compound or reference inhibitor.
-
For control wells, add assay buffer with the same percentage of DMSO.
-
Recombinant human PDE5 enzyme diluted in assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
This compound
-
Appropriate vehicle for dosing (e.g., saline, PEG400/water)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.
-
Dose Preparation: Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle. Ensure the compound is fully dissolved.
-
Dosing: Administer this compound to the animals via the chosen route (e.g., oral gavage for oral bioavailability or intravenous injection for clearance and volume of distribution).
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
In Vivo Efficacy Study in a Rat Model of Erectile Dysfunction
This protocol describes a common model to assess the pro-erectile effects of a PDE5 inhibitor.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Bipolar electrode for nerve stimulation
Procedure:
-
Animal Preparation: Anesthetize the rats and maintain body temperature.
-
Surgical Procedure:
-
Expose the carotid artery and insert a catheter to monitor mean arterial pressure (MAP).
-
Expose the penis and insert a needle into the corpus cavernosum connected to a pressure transducer to measure intracavernosal pressure (ICP).
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally.
-
Nerve Stimulation: After a set period for drug absorption, electrically stimulate the cavernous nerve at various frequencies.
-
Data Acquisition: Record the ICP and MAP continuously.
-
Data Analysis: Measure the peak ICP and the total erectile response (area under the ICP curve) for each stimulation. Compare the results between the this compound treated group and the vehicle control group.
Conclusion
This compound is a phosphodiesterase inhibitor that holds potential for investigation in various research contexts. The protocols provided herein offer a foundational framework for characterizing its in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties. It is imperative that researchers establish the specific parameters for this compound through empirical studies to ensure accurate and reproducible results.
References
Application Notes and Protocols for Measuring PDE5 Inhibition Using Pde5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3] It specifically hydrolyzes cGMP to 5'-GMP, thereby regulating intracellular cGMP concentrations.[1][4] The inhibition of PDE5 leads to an accumulation of cGMP, which mediates various physiological responses, including the relaxation of smooth muscle cells, making PDE5 a significant therapeutic target for conditions such as erectile dysfunction and pulmonary hypertension.[2][4][5][6] Pde5-IN-8 is a potent compound designed for the research and investigation of PDE5 inhibition. These application notes provide detailed protocols for utilizing this compound to measure PDE5 inhibition in vitro.
Mechanism of Action
The nitric oxide (NO) signaling pathway is a primary regulator of cGMP levels.[5][7] NO activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from guanosine triphosphate (GTP).[1][2][7] PDE5 acts as a negative regulator in this pathway by degrading cGMP.[7] PDE5 inhibitors, such as this compound, competitively block the active site of PDE5, preventing the breakdown of cGMP and thus enhancing the NO/cGMP signaling cascade.[8]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde5-IN-8 in Erectile Dysfunction Models
Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated "Pde5-IN-8." The following application notes and protocols are based on the well-established mechanisms and experimental data of representative phosphodiesterase type 5 (PDE5) inhibitors. Researchers utilizing a novel compound such as this compound should validate these protocols and expect to establish its specific dose-response, efficacy, and safety profile.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED). These agents effectively enhance erectile function by augmenting the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3][4][5] In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[6][7] NO activates soluble guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP levels leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[4][6] The action of cGMP is terminated by its degradation by PDE5.[1][2] this compound, as a putative PDE5 inhibitor, is expected to block this degradation, thereby prolonging the action of cGMP and potentiating erections.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound in established animal models of erectile dysfunction.
Mechanism of Action: Signaling Pathway
The erectogenic effect of PDE5 inhibitors is contingent upon the initial release of nitric oxide during sexual stimulation. By inhibiting PDE5, these compounds do not initiate erections directly but rather amplify the natural erectile response.
Figure 1: Signaling pathway of this compound in erectile function.
Quantitative Data Presentation
The efficacy of PDE5 inhibitors is typically evaluated by measuring the increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation in animal models. The following tables summarize representative data for established PDE5 inhibitors in rat models of erectile dysfunction. This information can serve as a benchmark for evaluating the potency and efficacy of novel compounds like this compound.
Table 1: Efficacy of Sildenafil (B151) in a Rat Model of Age-Related Erectile Dysfunction
| Treatment Group | Dose (mg/kg, s.c.) | Change in Detumescence Phase | Reference |
| Young Rats (4 months) | 20 (chronic) | Increased | [8] |
| Aged Rats (19 months) | 20 (chronic) | Greater increase than young rats | [8] |
Table 2: Efficacy of Vardenafil in a Diabetic Rat Model of Erectile Dysfunction
| Treatment Group | Dose (mg/kg/day, p.o.) | Outcome | Reference |
| Diabetic Control | Vehicle | Reduced erectile function | [9] |
| Vardenafil | 0.5 (chronic) | Significant increase in ICP | [9] |
Table 3: Efficacy of DA-8159 (Udenafil) in a Hypercholesterolemic Rat Model of Erectile Dysfunction
| Treatment Group | Dose (mg/kg/day, p.o.) | Outcome | Reference |
| Hypercholesterolemic Control | Vehicle | Significantly lower erectile function | [10] |
| DA-8159 | 5 (chronic) | Restored erectile responses | [10] |
| DA-8159 | 20 (chronic) | Restored erectile responses | [10] |
Experimental Protocols
Animal Model of Erectile Dysfunction
A common and reliable model for studying ED is the aged or diabetic rat.
-
Animals: Male Sprague-Dawley or Fisher 344 rats (young, e.g., 4 months, and aged, e.g., 19 months, for age-related ED models; or adult males for chemically-induced ED models).
-
Induction of Diabetes (Optional): A single intraperitoneal injection of streptozotocin (B1681764) (STZ; 50-60 mg/kg) dissolved in citrate (B86180) buffer can be used to induce diabetes. Blood glucose levels should be monitored to confirm the diabetic state.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation and Administration of this compound
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80. The vehicle's effect on erectile function should be evaluated in a control group.
-
Dose Preparation: Prepare fresh solutions of this compound on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administration Routes:
-
Oral Gavage (p.o.): For assessing oral bioavailability and efficacy.
-
Intraperitoneal Injection (i.p.): For rapid systemic absorption.
-
Intravenous Injection (i.v.): For direct and immediate systemic delivery, typically via the tail vein.
-
Subcutaneous Injection (s.c.): For slower, more sustained absorption.
-
Measurement of Intracavernosal Pressure (ICP)
This is the gold-standard method for assessing erectile function in animal models.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., ketamine/xylazine or sodium pentobarbital).
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the bladder and prostate.
-
Isolate the cavernous nerve, which is located posterolateral to the prostate.
-
Place a bipolar stimulating electrode around the cavernous nerve.
-
Expose the penile crus and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).
-
-
Experimental Procedure:
-
Administer this compound or vehicle at the predetermined time before nerve stimulation.
-
Stimulate the cavernous nerve with a specific frequency (e.g., 15 Hz) and voltage (e.g., 5V) for a set duration (e.g., 60 seconds).
-
Record the maximal ICP and the total ICP (area under the curve) during stimulation.
-
Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.
-
-
Data Analysis: Compare the ICP and ICP/MAP ratio between the this compound treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating a novel PDE5 inhibitor in a rat model of erectile dysfunction.
Figure 2: Workflow for in vivo evaluation of this compound.
Logical Relationship of Key Experimental Parameters
The successful evaluation of this compound relies on the careful control and measurement of several key parameters. The logical relationship between these parameters is crucial for interpreting the results.
References
- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 2. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 7. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endothelial rehabilitation: the impact of chronic PDE5 inhibitors on erectile function and protein alterations in cavernous tissue of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of DA-8159, a novel PDE5 inhibitor, on erectile function in the rat model of hypercholesterolemic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE5 Inhibitors in Cancer Cell Line Studies
Note: No specific experimental data or established protocols were found for a compound designated "Pde5-IN-8" in the public domain. The following application notes and protocols are based on the broader class of Phosphodiesterase-5 (PDE5) inhibitors and their well-documented applications in cancer cell line research.
Introduction
Phosphodiesterase-5 (PDE5) is an enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Increased expression of PDE5 has been observed in various human cancers, and its inhibition is emerging as a promising therapeutic strategy.[1][3] PDE5 inhibitors, such as sildenafil (B151) and tadalafil, have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and sensitization of cancer cells to conventional chemotherapies.[1][3] These compounds are being actively investigated for their potential in oncology.
Anti-Cancer Mechanisms of PDE5 Inhibitors
The anti-cancer effects of PDE5 inhibitors are primarily mediated through the enhancement of the cGMP/PKG signaling pathway. By preventing the degradation of cGMP, these inhibitors lead to its accumulation, which in turn activates Protein Kinase G (PKG). This activation triggers a cascade of downstream events that can inhibit tumor progression.[3]
Key anti-cancer mechanisms include:
-
Induction of Apoptosis: PDE5 inhibition can induce apoptosis in cancer cells through various pathways, including the activation of caspase cascades.[4]
-
Cell Cycle Arrest: Studies have shown that PDE5 inhibitors can cause mitotic arrest in cancer cell lines.[4]
-
Inhibition of Proliferation and Motility: By modulating the cGMP pathway, PDE5 inhibitors can reduce cancer cell proliferation, migration, and invasion.[3][5]
-
Chemosensitization: PDE5 inhibitors can enhance the efficacy of chemotherapeutic agents by increasing drug accumulation within cancer cells and promoting apoptotic pathways.[1][3][6]
-
Modulation of the Tumor Microenvironment: PDE5 inhibitors can affect the tumor microenvironment, for instance by inhibiting the activity of cancer-associated fibroblasts (CAFs).[5]
Data Presentation: In Vitro Efficacy of PDE5 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for commonly studied PDE5 inhibitors across various cancer cell lines.
| PDE5 Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Sildenafil | Colorectal Cancer | HT-29, SW480, SW620, HCT116, SW1116 | 190–270 | [4] |
| Tadalafil | Papillary and Anaplastic Thyroid Cancer | Not specified | Dose-dependent reduction in proliferation and migration | [1] |
| Vardenafil | Gastric, Pancreatic, Prostate Cancer | MKN45, PANC-1, PC3 | Combination with EGCG reduced viability | [4] |
| Exisulind | Colon Cancer | SW480 | Associated with apoptosis induction | [4] |
| Exisulind | Breast Cancer | Various | Pro-apoptotic and anti-proliferative effects | [1][3] |
Mandatory Visualizations
Caption: Signaling pathway of PDE5 inhibition in cancer cells.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Integrating computational and experimental chemical biology revealed variable anticancer activities of phosphodiesterase isoenzyme 5 inhibitors (PDE5i) in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 5. Phosphodiesterase 5 (PDE5) Is Highly Expressed in Cancer-Associated Fibroblasts and Enhances Breast Tumor Progression | MDPI [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Pde5-IN-8 solubility in DMSO and aqueous buffers
This technical support center provides guidance on the solubility of Pde5-IN-8 in DMSO and aqueous buffers. The following information is based on data for representative phosphodiesterase 5 (PDE5) inhibitors and general best practices for handling small molecule inhibitors. Researchers should empirically validate these recommendations for their specific lot of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound?
A1: this compound is expected to have high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro experiments, it is recommended to first prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM).
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What should I do?
A2: Direct dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate.[1] To avoid this, perform serial dilutions of your stock solution in DMSO to get closer to your final desired concentration before adding it to the aqueous medium.[1] Additionally, ensure the final concentration of DMSO in your experimental medium is low (typically less than 0.5%) to prevent solvent-induced artifacts.[1]
Q3: What is the expected solubility of this compound in aqueous buffers?
A3: this compound, like other PDE5 inhibitors, is expected to be sparingly soluble in aqueous solutions.[1][2] The exact solubility will depend on the specific buffer composition, pH, and temperature. For in vivo studies, poor aqueous solubility can be a significant challenge.[2]
Q4: My compound is not dissolving well in DMSO, what can I do?
A4: If you experience difficulty dissolving the compound in DMSO, gentle warming and brief sonication in a water bath can aid in dissolution.[1] Always visually inspect the solution to ensure no particulates are present before use.[1]
Q5: How should I store this compound solutions?
A5: Solid this compound should be stored at -20°C, protected from light and moisture.[1] DMSO stock solutions should be stored in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[1] To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[1]
Data Presentation: Solubility of Representative PDE5 Inhibitors
The following table summarizes the solubility of similar PDE5 inhibitors in DMSO and aqueous solutions. This data should be used as a guideline, and the solubility of this compound should be experimentally determined.
| Compound | Solvent | Solubility | Source |
| Pde5-IN-3 | DMSO | ~20 mg/mL | [1] |
| Pde5-IN-3 | Aqueous Solutions | Sparingly soluble | [1] |
| Tadalafil | DMSO | ~20 mg/mL | [1] |
| Tadalafil | DMF | ~25 mg/mL | [1] |
| Tadalafil | Aqueous Solutions | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound.
-
Dissolution: Tightly close the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.[1] Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (in DMSO): Prepare any necessary intermediate dilutions of the stock solution in DMSO. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 with DMSO.[1]
-
Final Dilution (in Aqueous Medium): Add a small volume of the appropriate DMSO dilution to your pre-warmed aqueous experimental medium (e.g., cell culture medium, buffer). Mix immediately and thoroughly by gentle inversion or pipetting.[1]
-
Control: Ensure the final DMSO concentration is consistent across all experiments, including vehicle controls, and is kept as low as possible (ideally <0.5%).[1]
Visualizations
PDE5 Signaling Pathway
Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1] It hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[1] Inhibition of PDE5 by molecules like this compound leads to an accumulation of cGMP, resulting in vasodilation.[1][2]
Caption: The inhibitory action of this compound on the PDE5 signaling pathway.
Experimental Workflow for Solubility Assessment
The following diagram outlines a general workflow for preparing and diluting this compound for experimental use.
Caption: Workflow for preparing this compound solutions for experiments.
References
troubleshooting Pde5-IN-8 experimental results
Disclaimer: This technical support center provides troubleshooting guidance based on the established knowledge of phosphodiesterase type 5 (PDE5) inhibitors. As specific experimental data for Pde5-IN-8 is not publicly available, the provided protocols and quantitative data should be considered as examples. Researchers are strongly encouraged to perform their own dose-response and validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to an increase in intracellular cGMP levels. This rise in cGMP activates protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[1] This signaling cascade is initiated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a dry powder at -20°C. For experimental use, a stock solution should be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare fresh dilutions in an aqueous buffer for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q3: What are the potential off-target effects of this compound?
While this compound is designed for PDE5 selectivity, it may exhibit off-target effects, especially at higher concentrations. The most common off-target effects for PDE5 inhibitors involve other PDE isoforms due to structural similarities in their catalytic domains.[4] Cross-reactivity with PDE6 (found in the retina) and PDE11 has been reported for some PDE5 inhibitors, which can lead to visual disturbances and myalgia, respectively.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency (IC50) in In Vitro Assays
Possible Causes:
-
Compound Degradation: this compound may be unstable in the assay buffer or at experimental temperatures.
-
Solubility Issues: Poor solubility in the assay buffer can lead to an underestimation of potency.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can affect enzyme activity.
-
Enzyme Activity: The source, purity, and concentration of the PDE5 enzyme can impact inhibitor binding and activity.
-
High DMSO Concentration: High concentrations of the solvent DMSO can inhibit enzyme activity.
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound for each experiment.
-
Assess Solubility: Visually inspect the assay wells for any precipitation. If solubility is a concern, consider using a small percentage of a co-solvent, ensuring it does not affect enzyme activity.
-
Optimize Assay Parameters:
-
Ensure the pH and temperature are optimal for PDE5 activity.
-
Use a cGMP concentration close to the Michaelis-Menten constant (Km) of the enzyme.
-
Ensure the enzyme concentration and incubation time are within the linear range of the assay.
-
-
Control for Enzyme Variability: Use a well-characterized, high-purity recombinant PDE5 enzyme. Include a known reference PDE5 inhibitor (e.g., sildenafil, tadalafil) in each experiment to benchmark results.
-
Control for DMSO Effects: Maintain a consistent and low concentration of DMSO (typically ≤1%) across all samples. Run a DMSO concentration curve to determine the tolerance of your assay.
Issue 2: High Variability in Cell-Based Assays
Possible Causes:
-
Cell Health: Poor cell viability or inconsistent cell density can lead to variable responses.
-
Endogenous PDE Activity: The expression level of PDE5 can vary between cell lines and with culture conditions.
-
Inadequate Stimulation of cGMP Production: Inconsistent stimulation of the nitric oxide (NO) pathway will result in variable baseline cGMP levels.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (MDR1).
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell passage numbers and seeding densities. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel.
-
Characterize Your Cell Line: Confirm PDE5 expression in your chosen cell line using techniques like Western blot or qPCR.
-
Optimize Stimulation: Use a reliable NO donor (e.g., sodium nitroprusside, SNP) and ensure consistent timing of stimulation across all wells.
-
Assess Cell Permeability: If poor permeability is suspected, consider using permeability assays (e.g., PAMPA) or structure-activity relationship data from more permeable analogs.
-
Investigate Efflux Pump Involvement: Co-incubate cells with known efflux pump inhibitors to see if the potency of this compound increases.
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO).
-
Unstimulated Control: Cells that do not receive the NO donor to establish a baseline cGMP level.
-
Positive Control: Cells treated with a known cell-permeable PDE5 inhibitor (e.g., sildenafil).
-
Data Presentation
Table 1: Example In Vitro Potency and Selectivity Profile of Known PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (Fold) | Selectivity vs. PDE11 (Fold) |
| Sildenafil | 3.7 | 10 | >1000 |
| Tadalafil | 1.8 | >1000 | 7.1 |
| Vardenafil | 0.091 | 16 | >1000 |
| Avanafil | 5.2 | >100 | >1000 |
Note: Selectivity is expressed as the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). Higher values indicate greater selectivity for PDE5. Data is representative and may vary based on assay conditions.
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
This compound and a reference inhibitor (e.g., sildenafil)
-
DMSO
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute these in the Assay Buffer to the final desired concentrations (ensure the final DMSO concentration is ≤1%).
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of the microplate.
-
Add 10 µL of the diluted PDE5A1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cGMP substrate solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-GMP product (as per the assay kit instructions).
-
Signal Detection: Read the fluorescence polarization on a compatible plate reader. The signal will be inversely proportional to the activity of PDE5.
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based cGMP Measurement Assay
This protocol is to determine the effect of this compound on intracellular cGMP levels.
Materials:
-
Cells expressing PDE5 (e.g., HEK293 cells transfected with PDE5, or a relevant smooth muscle cell line)
-
Cell culture medium
-
This compound and a reference inhibitor (e.g., sildenafil)
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency (e.g., 80-90%).
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, a positive control (sildenafil), or vehicle for 30-60 minutes.
-
Stimulation: Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells with the appropriate lysis buffer.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cGMP concentrations to the total protein content in each well.
-
Determine the EC50 value by plotting the cGMP concentration against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for in vitro and cell-based assays.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pde5-IN-8 off-target effects and screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde5-IN-8, a representative phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG).[3][4] This signaling cascade results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum and pulmonary vasculature.[2][4]
Q2: What are the known or potential off-target effects of this compound?
A2: The most common off-target effects of PDE5 inhibitors like this compound are due to cross-reactivity with other PDE isoforms, given the structural similarities in their catalytic domains.[5] Key off-targets include:
-
PDE6: Found in retinal rod and cone cells, inhibition can lead to visual disturbances.[4][6]
-
PDE11: Present in skeletal muscle, heart, and other tissues; its inhibition has been associated with back pain and myalgia.[4][6]
-
Other PDEs: Depending on the selectivity profile, this compound may also interact with PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, and PDE10 to varying degrees.[7]
Some PDE5 inhibitors have also been noted to interact with other proteins, such as kinases, although this is less common.[8]
Q3: How can I screen for the off-target effects of this compound in my experiments?
A3: A multi-tiered approach is recommended for identifying off-target effects:
-
Computational Screening: In silico methods, such as 2-D chemical similarity and 3-D protein structure-based approaches, can predict potential off-target interactions.[8][9]
-
Biochemical Assays: Use a panel of purified PDE isoenzymes to determine the IC50 values of this compound against each, thereby establishing its selectivity profile.[7][10] Radioimmunoassays or fluorescence-based assays are common methods.[7][10]
-
Cell-Based Assays: Employ cell lines expressing different PDE isoforms to assess the functional consequences of this compound treatment. Changes in cyclic nucleotide (cAMP/cGMP) levels can be monitored.[11]
-
Proteomic Approaches: Techniques like chemical proteomics (e.g., activity-based protein profiling or compound-centric chemical proteomics) can identify binding partners of this compound in a cellular context.[12]
Q4: What is the primary signaling pathway affected by this compound?
A4: The primary pathway is the nitric oxide (NO)/cGMP signaling cascade. Nitric oxide activates soluble guanylate cyclase (sGC), which synthesizes cGMP. This compound prevents the degradation of cGMP by PDE5, leading to its accumulation and subsequent activation of PKG.[3][4] This pathway is crucial for smooth muscle relaxation.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Cellular Responses
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Review Selectivity Data: Compare the concentration of this compound used in your experiment with the known IC50 values for other PDE isoforms (see Table 1). If the concentration is high enough to inhibit other PDEs, this could explain the unexpected effects.
-
Perform a Dose-Response Experiment: Titrate the concentration of this compound to determine the minimal effective concentration for PDE5 inhibition and to see if the unexpected phenotype is dose-dependent.
-
Use a Structurally Different PDE5 Inhibitor: If a different PDE5 inhibitor with a distinct selectivity profile does not produce the same phenotype, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If possible, use genetic approaches (e.g., siRNA or CRISPR) to knock down the suspected off-target protein and see if this mimics or occludes the effect of this compound.
-
Issue 2: Inconsistent or Noisy Data in Screening Assays
-
Possible Cause: Issues with experimental setup or reagents.
-
Troubleshooting Steps:
-
Validate Enzyme Activity: Ensure that the PDE5 enzyme used in your biochemical screen is active and that the assay conditions (pH, temperature, cofactors) are optimal.
-
Check Substrate Concentration: The concentration of cGMP should be at or near the Km value for PDE5 to ensure sensitive detection of inhibition.
-
Assess Compound Purity and Solubility: Verify the purity of your this compound stock. Poor solubility can lead to inaccurate concentrations and inconsistent results. Consider using a small amount of DMSO to aid solubility, but be mindful of its potential effects on the assay.
-
Include Proper Controls: Always include positive controls (a known PDE5 inhibitor like sildenafil) and negative controls (vehicle alone) in your experiments.[11]
-
Data Presentation
Table 1: Representative Selectivity Profile of a PDE5 Inhibitor
| PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE5 | Potential Physiological Effect of Inhibition |
| PDE5 | 2.3 | 1 | Primary Target (Smooth Muscle Relaxation) |
| PDE1 | 570 | 248 | Regulation of Ca2+/calmodulin signaling |
| PDE2 | >10,000 | >4347 | cGMP-stimulated cAMP hydrolysis |
| PDE3 | >10,000 | >4347 | Cardiac contractility, platelet aggregation |
| PDE4 | 842 | 366 | Inflammation, cell proliferation |
| PDE6 | 46 | 20 | Phototransduction in the retina |
| PDE7 | >10,000 | >4347 | T-cell activation |
| PDE8 | >10,000 | >4347 | T-cell activation, steroidogenesis |
| PDE9 | >10,000 | >4347 | Neuronal signaling |
| PDE10 | >10,000 | >4347 | Neuronal signaling |
| PDE11 | 6,143 | 2671 | Skeletal muscle function |
Note: Data presented is hypothetical and based on representative values for a selective PDE5 inhibitor like TPN729MA for illustrative purposes.[7]
Experimental Protocols
Protocol 1: In Vitro PDE Inhibition Assay (Fluorescence-Based)
-
Objective: To determine the IC50 of this compound against various PDE isoforms.
-
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
Fluorescently labeled cGMP or cAMP substrate
-
This compound and control inhibitors
-
Assay buffer (specific to each PDE isoform)
-
384-well microplate
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add a fixed concentration of the respective PDE enzyme to each well of the microplate.
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP (for PDE5, 6, 9) or cAMP (for other PDEs) substrate.
-
Monitor the change in fluorescence over time using a plate reader. The rate of substrate hydrolysis is inversely proportional to the fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Visualizations
Caption: Workflow for identifying this compound off-target effects.
Caption: The NO/cGMP signaling pathway modulated by this compound.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 11. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing PDE5 Inhibitor Concentration for Cell Culture
Disclaimer: The specific inhibitor "Pde5-IN-8" is not a widely recognized or documented compound in the scientific literature. Therefore, this guide provides comprehensive information and protocols for optimizing the concentration of a representative Phosphodiesterase 5 (PDE5) inhibitor in cell culture. The principles and methodologies described here are broadly applicable to researchers, scientists, and drug development professionals working with novel or uncharacterized PDE5 inhibitors. It is crucial to adapt and optimize these protocols for your specific experimental setup and the unique characteristics of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PDE5 inhibitors?
A1: Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various cellular processes. PDE5 inhibitors competitively bind to PDE5, preventing the breakdown of cGMP.[1][2] This leads to the accumulation of intracellular cGMP, which in turn activates downstream signaling pathways, primarily through Protein Kinase G (PKG).[3][4] The nitric oxide (NO)/cGMP signaling pathway is central to the action of PDE5 inhibitors.[3][5]
Q2: What is a typical starting concentration range for a novel PDE5 inhibitor in cell-based assays?
A2: For a new inhibitor with unknown potency, it is recommended to start with a broad concentration range to determine its efficacy and potential cytotoxicity. A common starting point is to test concentrations spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[6] This wide range will help to identify whether the compound is effective at low concentrations or requires higher doses to elicit a biological response.
Q3: How should I prepare and store stock solutions of a PDE5 inhibitor?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C. For experiments, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How can I confirm that the PDE5 inhibitor is active in my specific cell line?
A4: The most direct method to confirm the activity of a PDE5 inhibitor is to measure the intracellular levels of cGMP after treatment. A successful inhibition of PDE5 will lead to a significant increase in cGMP levels. This can be quantified using commercially available cGMP assay kits, which are often based on ELISA or FRET. Additionally, you can assess the phosphorylation of downstream targets of PKG, such as VASP, by Western blot.
Q5: How long should I incubate my cells with the PDE5 inhibitor before measuring the effect?
A5: The optimal incubation time can vary depending on the cell type, the specific downstream effect being measured, and the properties of the inhibitor. For direct measurement of cGMP accumulation, a shorter incubation time (e.g., 30 minutes to a few hours) may be sufficient. For assessing long-term cellular effects like changes in cell proliferation or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor, even at high concentrations. | Inhibitor inactivity: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of the inhibitor. If possible, verify the compound's integrity. |
| Low target expression: The cell line may not express PDE5 at a sufficient level. | Verify PDE5 expression in your cell line using methods like qPCR or Western blot. Consider using a different cell line known to express PDE5. | |
| Cell impermeability: The inhibitor may not be able to cross the cell membrane effectively. | Consider using a different inhibitor with known cell permeability or performing a cell-free biochemical assay to confirm its activity against the PDE5 enzyme. | |
| High levels of cell death observed, even at low concentrations. | Inhibitor cytotoxicity: The compound may be toxic to the cells. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal cytotoxic concentration (CC50). Use concentrations well below the CC50 for your functional assays. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same solvent concentration to assess solvent-specific effects. | |
| Off-target effects: At higher concentrations, the inhibitor may affect other essential cellular targets, leading to toxicity. | Perform a dose-response experiment to find the lowest effective concentration. If possible, test a structurally different PDE5 inhibitor to see if the cytotoxic effect is consistent. | |
| Inconsistent results between experiments. | Variations in cell culture conditions: Differences in cell passage number, confluency, or media composition can alter cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inhibitor preparation: Inconsistent preparation and storage of inhibitor stock solutions can lead to variations in potency. | Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Assay variability: Minor deviations in incubation times, reagent concentrations, or measurement techniques can introduce variability. | Standardize all assay protocols and ensure consistent execution between experiments. |
Data Presentation
The following tables summarize key quantitative data for several well-characterized PDE5 inhibitors. This information can serve as a useful reference when designing experiments with a novel PDE5 inhibitor.
Table 1: In Vitro Potency (IC50) of Selected PDE5 Inhibitors
| Inhibitor | IC50 for PDE5 (nM) | Selectivity vs. other PDEs |
| Sildenafil | 5.22 | ~10-fold more selective for PDE5 than PDE6.[7][8] |
| Tadalafil | 2.35 | High selectivity against other PDEs, but some inhibition of PDE11.[7] |
| Vardenafil | 0.7 | Highly potent with some inhibition of PDE1 and PDE6.[9] |
| Avanafil | 5.2 | Highly selective for PDE5.[9] |
| TPN729MA | 2.28 | High selectivity against most other PDEs.[7] |
| PDE5-IN-2 | 0.31 | Highly potent and selective.[6] |
| PDE5-IN-7 | 5 | ~60-fold more selective for PDE5 than PDE1.[10] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Representative Cellular Efficacy (EC50) for cGMP Elevation
| Inhibitor | Cell Type | EC50 for cGMP Elevation |
| Sildenafil | Vascular Smooth Muscle Cells | Varies (low nanomolar to micromolar range) |
| Tadalafil | Vascular Smooth Muscle Cells | Varies (low nanomolar to micromolar range) |
| PDE5-IN-7 | N/A | Data not widely available |
Note: EC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of a PDE5 inhibitor and to identify a suitable concentration range for functional assays.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PDE5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the PDE5 inhibitor in complete culture medium. A common approach is to perform a 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cytotoxicity (also referred to as CC50).
Protocol 2: Confirming PDE5 Inhibition by Measuring Intracellular cGMP Levels (ELISA)
This protocol describes how to quantify the intracellular accumulation of cGMP in response to PDE5 inhibition.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PDE5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Nitric oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)
-
96-well cell culture plates
-
Commercially available cGMP competitive ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate and grow them to confluence.
-
Pre-treatment: Replace the culture medium with a buffer or medium containing various concentrations of the PDE5 inhibitor. Include a vehicle-only control. Incubate for a predetermined time (e.g., 30 minutes).
-
Stimulation: Induce cGMP production by adding a nitric oxide donor (e.g., 100 µM SNP) and incubate for a short period (e.g., 10 minutes).
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the lysis buffer provided in the cGMP ELISA kit. This will lyse the cells and stabilize the cGMP.
-
Quantification: Measure the intracellular cGMP concentration in the cell lysates by following the instructions of the commercial cGMP competitive ELISA kit.
-
Data Analysis: Normalize the cGMP concentrations to the total protein content in each well, if necessary. Determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response) by plotting the cGMP concentration against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: PDE5 signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. PDE5-IN-2 | PDE | TargetMol [targetmol.com]
- 7. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Pde5-IN-8 stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Pde5-IN-8?
For long-term storage of solid this compound, it is recommended to store it at -20°C. For short-term storage, 4°C is suitable. The compound should be kept in a tightly sealed container to protect it from moisture and light.[1]
Q2: How should I store solutions of this compound?
It is highly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be prepared and stored, it should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[1][2] The stability of the compound in solution is dependent on the solvent and storage duration.
Q3: Is this compound sensitive to light?
Yes, many small molecule inhibitors are light-sensitive. To prevent potential degradation, it is best practice to store both the solid compound and its solutions protected from light. Using amber vials or wrapping containers in aluminum foil is recommended.[1]
Q4: What solvents are recommended for dissolving this compound?
Common solvents for similar compounds include DMSO and ethanol. For in vivo experiments, it is crucial to use a biocompatible solvent. If precipitation occurs during preparation, gentle warming and/or sonication may aid in dissolution.[1]
Troubleshooting Guide
Issue: I am observing inconsistent results in my experiments.
Inconsistent results can often be a sign of compound degradation. Consider the following factors:
-
Improper Storage: Ensure both the solid compound and any prepared solutions are stored at the recommended temperatures and protected from light and moisture.[1]
-
Repeated Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, the compound may have degraded. It is best to use single-use aliquots.[1][2]
-
Solution Age: Solutions, particularly those in aqueous buffers, can be prone to degradation over time. Always try to use freshly prepared solutions for optimal results.[1]
-
Experimental Conditions: Factors such as pH, temperature, and the presence of other reactive chemicals in your assay can affect the stability of the compound.[1]
Storage Conditions Summary
| Form | Storage Condition | Duration | Protection |
| Solid | -20°C | Long-term | Tightly sealed, protected from light and moisture |
| 4°C | Short-term | Tightly sealed, protected from light and moisture | |
| Solution | -80°C | Long-term | Single-use aliquots, protected from light |
| Freshly Prepared | Recommended | N/A |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of a this compound solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Amber vials
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.[1]
-
Sample Storage: Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., 4°C, room temperature, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the baseline (Time 0) to calculate the percentage of compound remaining.
Visualizations
Signaling Pathway of PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[2][3] PDE5 inhibitors block the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[2][4]
Caption: PDE5 inhibition enhances cGMP signaling.
Experimental Workflow: this compound Solution Preparation and Storage
Proper handling and storage of this compound solutions are critical for experimental reproducibility.
Caption: Workflow for this compound solution handling.
References
avoiding Pde5-IN-8 precipitation in media
Welcome to the technical support center for Pde5-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on preventing compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is likely a hydrophobic compound.[1][2] Such compounds are readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very low solubility in aqueous solutions like cell culture media or buffers.[3][4] When a concentrated DMSO stock solution is diluted into the aqueous medium, the compound can crash out of solution, leading to precipitation. This is often referred to as a "hydrophobic effect".[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended starting solvent for hydrophobic compounds like this compound is anhydrous DMSO.[5][6] Other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can also be used, but DMSO is a common choice for cell culture applications due to its high solubilizing power and relative compatibility with cells at low concentrations.[4][7][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated DMSO concentration varies between cell lines and experimental conditions. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% being considered safe for most cell lines without significant toxic effects.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the treatment group) in your experiments to account for any solvent effects.
Q4: I'm still seeing precipitation even with low DMSO concentrations. What else can I do?
A4: If precipitation persists, consider the following strategies:
-
Lower the final compound concentration: The issue might be that the final concentration of this compound is above its solubility limit in the aqueous medium.[3]
-
Use a two-step dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock into a small volume of media and then add this intermediate dilution to the rest of the media with vigorous mixing.[6]
-
Utilize co-solvents or solubilizing agents: For particularly challenging compounds, co-solvents like PEG400 or non-ionic surfactants like Tween 80 can be used to improve solubility.[1][3] However, their compatibility with your specific cell line and assay must be validated.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
Troubleshooting Guide: this compound Precipitation
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | Poor Mixing Technique: The concentrated DMSO solution is not dispersing quickly enough, causing localized high concentrations of the compound that exceed its solubility. | Add the DMSO stock dropwise into the vortex of the media while stirring or swirling. Pipette up and down immediately to ensure rapid and thorough mixing.[6] |
| High Final Compound Concentration: The target concentration of this compound is higher than its aqueous solubility limit. | Perform a solubility test to determine the maximum achievable concentration in your specific medium.[3] Reduce the final working concentration of the compound. | |
| High Final DMSO Concentration: The final percentage of DMSO is too high, which can alter the properties of the medium and affect compound solubility. | Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%.[1] This may require preparing a more concentrated initial stock solution. | |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | Compound Instability: The compound may be unstable in the aqueous environment of the cell culture medium over longer incubation periods.[9] | Prepare fresh working solutions immediately before each experiment. Avoid storing the compound diluted in aqueous media.[4] |
| Interaction with Media Components: Components in the serum or media (e.g., proteins, salts) may be causing the compound to precipitate out of solution over time.[10] | Try reducing the serum percentage in your media during treatment, if your experimental design allows. Test solubility in a simpler buffer (like PBS) first.[9] | |
| Inconsistent results or lower-than-expected compound activity. | Micro-precipitation: The compound may be forming very fine, invisible precipitates, reducing the effective concentration of the soluble drug.[11] | Centrifuge the prepared working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant for your experiment. This ensures you are using a truly soluble fraction. |
Data Presentation: Solubility of Structurally Similar PDE5 Inhibitors
| Compound | Solvent | Solubility |
| Tadalafil | DMSO | ~20 mg/mL[4] |
| DMF | ~25 mg/mL[4] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[4] | |
| Vardenafil | DMSO | ~2 mg/mL[8] |
| Ethanol | ~0.5 mg/mL[8] | |
| PBS (pH 7.2) | ~10 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that can be stored and used for subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.
-
On a calibrated balance, weigh out the desired amount of this compound into a sterile microcentrifuge tube. (e.g., for a hypothetical molecular weight of 500 g/mol , weigh 5 mg to make 1 mL of a 10 mM solution).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication in a water bath can be used to aid dissolution if necessary.[6]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration needed for your experiment (e.g., 10 µM) and the final volume.
-
Crucial Step: Perform an intermediate dilution series in DMSO if a very high dilution factor is required. However, for a standard 1:1000 dilution, direct addition is common but must be done correctly.
-
Add the required volume of pre-warmed medium to a sterile tube.
-
To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you will add 1 µL of stock for every 999 µL of medium.
-
While gently vortexing or swirling the tube of medium, add the small volume of the DMSO stock solution dropwise into the liquid. Do not pipette the stock onto the side of the tube.
-
Immediately after adding the stock, cap the tube and mix thoroughly by gentle inversion or continue vortexing for a few seconds to ensure rapid and homogeneous dispersion.[6]
-
Use the freshly prepared working solution for your experiment without delay.
Visualizations
The cGMP signaling pathway is central to the mechanism of action for PDE5 inhibitors.[12][13]
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Pde5-IN-8 experimental variability and controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Pde5-IN-8, a potent phosphodiesterase type 5 (PDE5) inhibitor. Below you will find troubleshooting advice and frequently asked questions to address common challenges and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.[1][2][3][4] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.[1][5][6] This elevation in cGMP levels activates downstream signaling pathways, most notably through protein kinase G (PKG), resulting in effects such as smooth muscle relaxation and vasodilation.[1][7][8]
Q2: What are the primary research applications for this compound?
A2: Given its mechanism of action, this compound is a valuable tool for investigating the therapeutic potential of modulating the nitric oxide (NO)-cGMP pathway.[9] Common research areas include erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases.[5][8][10] Additionally, due to the overexpression of PDE5 in certain cancer cell lines, this compound can be used to explore anti-proliferative and pro-apoptotic effects in oncology research.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[4] It is crucial to ensure the compound is fully dissolved; brief sonication may be helpful.[4] Stock solutions should be stored in tightly sealed vials at -20°C or -80°C for long-term stability. To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[4]
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed to be a selective PDE5 inhibitor, cross-reactivity with other PDE isoforms can occur, which may lead to off-target effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11 in skeletal muscle may lead to muscle pain.[11][12] It is essential to perform dose-response experiments to identify a concentration that is effective for PDE5 inhibition while minimizing off-target effects.
Q5: What are appropriate positive and negative controls for my experiments?
A5: For a positive control, a well-characterized PDE5 inhibitor with a known IC50 value, such as sildenafil (B151) or tadalafil, should be used to confirm assay performance.[13] For a negative control, a vehicle control (e.g., DMSO in culture medium) is essential to account for any effects of the solvent on the experimental system.[1][14] Additionally, using a structurally similar but inactive analog of this compound, if available, can serve as a more rigorous negative control.[14]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells. Variations in cell number can significantly alter the response to treatment. |
| Plate Edge Effects | Evaporation and temperature fluctuations in the outer wells of a microplate can lead to inconsistent results. Avoid using the outermost wells or fill them with a buffer to maintain humidity.[1] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. For viscous solutions, consider reverse pipetting.[15] |
| Reagent Instability | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[15] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to ensure simultaneous addition of reagents and stop solutions.[15] |
Issue 2: Unexpected Cytotoxicity
Observing significant cell death at concentrations intended to be non-toxic is a common issue.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically <0.5%). Run a solvent-only control to assess its toxicity.[1] |
| Compound Purity | Impurities in the this compound sample could be cytotoxic. If possible, verify the purity of your compound. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity. Perform a broad dose-response experiment to identify the therapeutic window.[1] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to small molecule inhibitors. The observed cytotoxicity may be specific to your chosen cell line. |
Issue 3: No or Low Inhibitory Activity
Failure to observe the expected inhibition of PDE5 activity can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The PDE5 enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and verify its activity with a known potent inhibitor as a positive control.[15][16] |
| Incorrect Reagent Concentrations | The concentration of the substrate (cGMP) or other critical reagents may be suboptimal. Verify the concentrations of all stock solutions and ensure accurate pipetting.[16] |
| Short Incubation Time | The enzymatic reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time and monitor the reaction kinetics to determine the optimal endpoint.[16] |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Use a fresh aliquot of the compound. |
Quantitative Data
As specific quantitative data for this compound is not publicly available, the following table provides representative data for well-characterized PDE5 inhibitors to serve as a reference.
| Compound | IC50 (nM) for PDE5 | Selectivity (PDE5 vs. other PDEs) | Solubility |
| Sildenafil | 3.9 | ~10-fold vs. PDE1; >80-fold vs. PDE2, 3, 4; ~10-fold vs. PDE6 | Soluble in DMSO |
| Tadalafil | 1.8 | >700-fold vs. PDE1, 2, 3, 4; >10,000-fold vs. PDE6; ~11-fold vs. PDE11 | Soluble in DMSO |
| Vardenafil | 0.7 | ~15-fold vs. PDE1; >1000-fold vs. PDE2, 3, 4; ~16-fold vs. PDE6 | Soluble in DMSO |
Note: IC50 values and selectivity can vary depending on the specific assay conditions.
Experimental Protocols
Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the inhibitory activity of this compound on the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
This compound
-
Positive control inhibitor (e.g., sildenafil)
-
DMSO
-
Black, flat-bottom 96-well plates
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO.
-
Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of diluted PDE5 enzyme to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the FAM-cGMP substrate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction according to the specific kit instructions (this may involve adding a binding agent).
-
Read the fluorescence polarization on a microplate reader with appropriate filters for fluorescein (B123965) (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nva.sikt.no [nva.sikt.no]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Pde5-IN-8 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Pde5-IN-8 in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] The mechanism of action of this compound, like other PDE5 inhibitors, involves blocking the PDE5 enzyme, which leads to an accumulation of cGMP in smooth muscle cells.[1] This increase in cGMP activates protein kinase G (PKG), resulting in a cascade of events that leads to the relaxation of smooth muscle and vasodilation. This signaling pathway is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. By preventing cGMP degradation, PDE5 inhibitors amplify the NO/cGMP signaling pathway.
Q2: Why is the oral bioavailability of this compound low in my animal models?
Low oral bioavailability of a compound like this compound is often due to one or a combination of the following factors:
-
Poor Aqueous Solubility: As a poorly water-soluble compound, this compound may not adequately dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver (first-pass effect) or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells and back into the gut lumen.
Q3: What are the primary strategies to improve the bioavailability of this compound?
The main approaches focus on overcoming its poor solubility and/or enhancing its permeability. These strategies can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques include micronization and nanomilling.
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.[2][3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that can solubilize lipophilic drugs and form fine emulsions in the gut, improving absorption.[5][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble compounds by creating a hydrophilic exterior.
-
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vivo Dosing
Symptoms:
-
The compound precipitates out of the dosing vehicle.
-
Inconsistent and low exposure in pharmacokinetic (PK) studies.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Vehicle | Screen a panel of pharmaceutically acceptable vehicles. For preclinical studies, common options include:- Saline with a co-solvent (e.g., DMSO, PEG 400). Keep the co-solvent concentration low (e.g., <10% DMSO) to avoid toxicity.- Aqueous suspensions with suspending agents (e.g., carboxymethylcellulose, Tween 80). |
| Low Intrinsic Solubility | Employ solubility enhancement techniques. See protocols for preparing Amorphous Solid Dispersions or SEDDS below. |
| Particle Size Too Large | Consider particle size reduction techniques like micronization or nanomilling to increase the dissolution rate. |
Issue 2: Low and Variable Oral Bioavailability Despite Improved Solubility
Symptoms:
-
Pharmacokinetic data shows low Cmax and AUC after oral administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Low Intestinal Permeability | Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. If permeability is low, formulation strategies that can enhance permeability, such as some lipid-based systems, may be beneficial. |
| High First-Pass Metabolism | Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant animal species. If the compound is rapidly metabolized, consider alternative routes of administration (e.g., intravenous, intraperitoneal) for initial efficacy studies to bypass the first-pass effect. |
| Efflux Transporter Activity | Use a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate for this efflux pump. If so, co-administration with a P-gp inhibitor in preclinical models could be explored to confirm this mechanism in vivo. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solubilization: Dissolve this compound and the chosen polymer in the selected solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Once the solvent is removed, a thin film will form on the flask wall. Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask and mill it into a fine powder. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that will spontaneously form a microemulsion upon contact with gastrointestinal fluids, thereby improving its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and then titrating with water to observe the formation of a clear or slightly bluish microemulsion.
-
Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a stable microemulsion.
-
Droplet Size Analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform a dissolution test to compare the release of this compound from the SEDDS formulation to the unformulated compound.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Common PDE5 Inhibitors in Animal Models (for comparative purposes)
| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Sildenafil | Rat | 10 | p.o. | ~450 | ~0.8 | ~1500 | ~20 |
| Tadalafil | Rat | 5 | p.o. | ~300 | ~2.0 | ~4500 | ~35 |
| Vardenafil | Rat | 2 | p.o. | ~50 | ~0.9 | ~200 | ~10 |
| This compound | Rat | 10 | p.o. | < 10 | 1.0 | < 50 | < 1% |
Note: The data for this compound is hypothetical and represents a typical result for a poorly bioavailable compound that would necessitate the troubleshooting and formulation strategies described in this guide. Data for other inhibitors are compiled from various sources for illustrative purposes.
Mandatory Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and improving this compound bioavailability.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
Pde5-IN-8 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PDE5-IN-8 in dose-response curve optimization experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, the inhibitor prevents the degradation of cGMP, leading to its accumulation.[1][3] This enhances the downstream signaling of the nitric oxide (NO)/cGMP pathway, which results in smooth muscle relaxation and vasodilation.[1][3] The process is initiated by NO, which activates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a dry powder at -20°C. For experimental use, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare fresh dilutions in aqueous buffer for each experiment and to minimize freeze-thaw cycles of the stock solution.[1]
Q3: What are potential off-target effects to consider when using PDE5 inhibitors?
A3: While designed for selectivity, researchers should be aware of potential off-target effects on other PDE isoforms due to structural similarities in the catalytic domain.[1] The most common off-target effects for this class of inhibitors involve PDE6, found in the retina, which can lead to visual disturbances, and PDE11, present in skeletal muscle, which may cause back pain and myalgia.[1][5][6] It is crucial to perform selectivity profiling against other PDE isoforms to characterize the specificity of your inhibitor.[1]
Q4: How do I choose between a biochemical and a cell-based assay for my dose-response curve?
A4: The choice depends on your research question.
-
Biochemical assays (e.g., fluorescence polarization) use purified recombinant PDE5 enzyme to directly measure the inhibitor's ability to block cGMP hydrolysis.[7][8] These assays are excellent for determining direct enzyme kinetics and potency (IC50) in a controlled, simplified system.
-
Cell-based assays measure the downstream effects of PDE5 inhibition in living cells, such as the accumulation of intracellular cGMP.[9][10][11] These assays provide a more physiologically relevant context, accounting for factors like cell permeability and the interaction with the entire cellular signaling network.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative potent and selective PDE5 inhibitor, PDE5-IN-7, which can serve as a reference for experiments with this compound.[4]
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Description |
| Target Enzyme | Phosphodiesterase 5 (PDE5) | The primary enzyme target. |
| IC₅₀ for PDE5 | 5 nM | The half-maximal inhibitory concentration against PDE5. |
| IC₅₀ for PDE1 | 300 nM | The half-maximal inhibitory concentration against PDE1. |
Note: Data is for the representative compound PDE5-IN-7.[4]
Table 2: Selectivity Profile
| Parameter | Value | Calculation |
| Selectivity | 60-fold for PDE5 over PDE1 | (IC₅₀ for PDE1) / (IC₅₀ for PDE5) |
Note: Higher values indicate greater selectivity for PDE5. Data is for the representative compound PDE5-IN-7.[4][12]
Signaling Pathway Diagram
The diagram below illustrates the canonical Nitric Oxide (NO)/cGMP signaling pathway and the mechanism of action for this compound.
Caption: NO/cGMP signaling pathway and this compound inhibition mechanism.
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the IC₅₀ of this compound using a competitive fluorescence polarization (FP) assay.[4][7][8]
Materials:
-
Recombinant human PDE5 enzyme
-
PDE5 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[7]
-
Fluorescently labeled cGMP analog (e.g., FAM-Cyclic-3′,5′-GMP)[8]
-
This compound
-
DMSO
-
Positive control (e.g., Sildenafil)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range (e.g., from 1 µM to 0.01 nM).[4] Further dilute these into Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent and low (<1%).
-
Assay Reaction:
-
Add 25 µL of the diluted this compound solutions, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.[7]
-
Add 25 µL of recombinant PDE5 enzyme solution (pre-diluted in Assay Buffer) to all wells except the "no enzyme" control.[7]
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[7]
-
Initiate the reaction by adding 50 µL of the fluorescently labeled cGMP substrate solution to all wells.[7]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[7]
-
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based cGMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on intracellular cGMP levels in a relevant cell line.[11][13]
Materials:
-
Adherent cell line expressing PDE5 (e.g., RFL-6)
-
Cell culture medium and supplements
-
Tissue culture-treated 96-well plates
-
Pre-stimulation buffer (e.g., KRBG buffer containing a general PDE inhibitor like IBMX to amplify the signal)
-
NO donor (e.g., Sodium Nitroprusside) or other guanylate cyclase stimulator
-
This compound
-
Cell lysis buffer
-
cGMP detection kit (e.g., competitive ELISA or fluorescent assay kit)[11][14]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 20,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment:
-
Wash the cells with a suitable buffer.
-
Add pre-stimulation buffer and incubate for ~10 minutes at room temperature.[13]
-
Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 30-60 minutes).
-
-
Stimulation: Add the NO donor to all wells (except unstimulated controls) to stimulate cGMP production. Incubate for a short period (e.g., 10-15 minutes) at 37°C.[13]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 10 minutes.[14]
-
cGMP Quantification: Use the cell lysates to quantify cGMP levels according to the manufacturer's protocol of your chosen cGMP detection kit.
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the concentration of cGMP in each sample.
-
Plot the cGMP concentration against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Troubleshooting Guides
Biochemical Assay Troubleshooting
Caption: Troubleshooting workflow for biochemical PDE5 assays.
Cell-Based Assay Troubleshooting
Caption: Troubleshooting workflow for cell-based cGMP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. benchchem.com [benchchem.com]
- 13. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Minimizing Pde5-IN-8 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the in vitro use of Pde5-IN-8, a quinoline-based phosphodiesterase 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. This mechanism is responsible for its effects on smooth muscle relaxation and other physiological processes.
Q2: Why am I observing high levels of cell death in my cultures treated with this compound?
A2: High cytotoxicity with this compound and other PDE5 inhibitors can stem from several factors:
-
On-target cytotoxicity: Prolonged elevation of cGMP can trigger apoptotic pathways in certain cell types, particularly cancer cell lines. This is often a desired effect in cancer research but can be an unwanted side effect in other applications.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.
-
High concentration: The concentration of this compound used may be in a toxic range for your specific cell line.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Compound stability and solubility: this compound is a quinoline-based compound. Poor solubility can lead to precipitation and inaccurate concentrations, while degradation can result in byproducts with different activity or toxicity profiles.
Q3: How can I determine if the cytotoxicity I'm observing is due to on-target PDE5 inhibition or off-target effects?
A3: To distinguish between on-target and off-target effects, you can perform the following experiments:
-
Use a structurally different PDE5 inhibitor: If another PDE5 inhibitor with a different chemical structure produces similar cytotoxic effects, it is more likely an on-target effect.
-
Rescue experiment: Attempt to rescue the cells from cytotoxicity by co-treating with an inhibitor of a downstream effector of cGMP, such as a PKG inhibitor.
-
PDE5 knockdown/knockout: If genetically modified cells lacking PDE5 are resistant to this compound-induced cytotoxicity, this strongly suggests an on-target effect.
Q4: What are the typical signs of apoptosis induced by PDE5 inhibitors?
A4: Apoptosis induced by PDE5 inhibitors often involves the activation of caspases. Key indicators include:
-
Increased activity of caspase-3 and caspase-9.
-
Changes in cell morphology, such as cell shrinkage and membrane blebbing.
-
DNA fragmentation.
-
Exposure of phosphatidylserine (B164497) on the outer cell membrane, which can be detected by Annexin V staining.
Data Presentation
This compound Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 7) | PDE5A | 5.92 | [1] |
Comparative Cytotoxicity of Common PDE5 Inhibitors
Note: Specific cytotoxicity data (CC50) for this compound is not currently available in the public domain. The following table provides data for other common PDE5 inhibitors for comparative purposes.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Sildenafil | HCT-116 (Colon Cancer) | Not Specified | 28.2 ± 0.92 | [2] |
| Sildenafil | MCF-7 (Breast Cancer) | Not Specified | 45.2 ± 1.5 | [2] |
| Sildenafil | A-549 (Lung Cancer) | Not Specified | 30.5 ± 0.87 | [2] |
| Sildenafil | HeLa (Cervical Cancer) | Not Specified | 60.5 ± 3.2 | [2] |
| Sildenafil | MCF-7 (Breast Cancer) | Not Specified | 14 | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Protocol 2: Measuring Caspase-3 Activity
This protocol provides a general method for detecting the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Reaction buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Assay: a. In a 96-well plate, add an equal amount of protein from each lysate. b. Add the reaction buffer containing the caspase-3 substrate to each well. c. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Readout: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths (for fluorogenic substrates).
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the untreated controls.
Mandatory Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Intrinsic and extrinsic pathways of apoptosis leading to caspase-3 activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cytotoxicity at expected therapeutic concentrations | Inhibitor concentration is too high: The effective concentration for PDE5 inhibition may be lower than the cytotoxic concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations and narrow down to a window that provides the desired biological effect without significant cell death. |
| Cell line is highly sensitive: Some cell lines are inherently more sensitive to perturbations in cGMP signaling. | Consider using a less sensitive cell line if your experimental design allows. Alternatively, try adapting the cells by gradually increasing the concentration of this compound over time. | |
| Off-target effects: At higher concentrations, the inhibitor may be hitting unintended targets. | Use the lowest effective concentration possible. Confirm on-target effects using the methods described in the FAQs. | |
| Inconsistent results between experiments | Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Standardize all cell culture parameters. Use cells within a consistent passage number range and ensure consistent seeding density. |
| Compound solubility and stability: this compound, as a quinoline-based compound, may have limited aqueous solubility and could degrade over time in solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Visually inspect the media for any signs of precipitation after adding the compound. | |
| No observed cytotoxicity, even at high concentrations | Cell line is resistant: The cell line may have low expression of PDE5 or have compensatory mechanisms that protect it from cGMP-induced apoptosis. | Confirm PDE5 expression in your cell line using methods like Western blot or qPCR. Consider using a different cell line known to be sensitive to PDE5 inhibitors. |
| Incorrect assay timing: The cytotoxic effects may be time-dependent. | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing cytotoxicity. | |
| Compound inactivity: The this compound stock may have degraded. | Use a fresh stock of the compound. If possible, confirm its activity in a cell-free PDE5 enzymatic assay. |
References
Technical Support Center: Strategies to Enhance PDE5 Inhibitor Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in optimizing the efficacy of Phosphodiesterase Type 5 (PDE5) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for PDE5 inhibitor non-responsiveness?
A1: Approximately 30-40% of subjects may not respond optimally to PDE5 inhibitor monotherapy.[1] Key reasons for non-responsiveness can be categorized as:
-
Insufficient Nitric Oxide (NO) Bioavailability: PDE5 inhibitors require a baseline level of NO to initiate the cGMP signaling cascade.[2] Conditions that impair NO synthesis or release, such as severe endothelial dysfunction, neurologic damage, or advanced diabetes, can render PDE5 inhibitors ineffective.[1]
-
Genetic Factors: Polymorphisms in genes encoding for endothelial nitric oxide synthase (eNOS) and PDE5A itself can influence an individual's response to treatment.[3][4][5] For example, patients with the G-allele of the rs3806808 polymorphism in the PDE5A gene have shown a poorer response to sildenafil (B151).[5][6]
-
Underlying Comorbidities: Severe vascular disease, diabetes, and hypogonadism are associated with reduced efficacy.[1][7] Normalizing testosterone (B1683101) levels in hypogonadal subjects, for instance, can improve the response to PDE5 inhibitors.[7][8]
-
Psychological and Relational Factors: Issues such as performance anxiety can override the pharmacological effects of the drug. Proper counseling is a crucial component of successful therapy.[7]
-
Improper Drug Usage: Incorrect timing of administration, taking the drug with a high-fat meal (which can delay absorption of some PDE5 inhibitors), or inadequate sexual stimulation can lead to perceived treatment failure.[9][10]
Q2: What are the most promising combination therapy strategies to overcome PDE5 inhibitor resistance?
A2: Combining PDE5 inhibitors with other agents that act on complementary pathways is a highly effective strategy. Key combinations include:
-
PDE5 Inhibitors + Agents Increasing NO Availability: This is a primary strategy. Options include L-arginine/L-citrulline supplementation (NO precursors), antioxidants like Vitamin C (cofactors for NO synthesis), and direct NO donors.[1][11][12]
-
Combination of Different PDE5 Inhibitors: Using a long-acting (e.g., daily tadalafil) and a short-acting on-demand (e.g., sildenafil) PDE5 inhibitor together has shown significant improvement in patients who failed monotherapy.[13][14] This approach may provide both spontaneous and planned benefits.
-
PDE5 Inhibitors + Alprostadil (B1665725): Alprostadil (prostaglandin E1) is a second-line therapy that can be combined with a PDE5 inhibitor. This dual-modality approach has proven effective in patients who did not respond to either drug alone.[15]
-
PDE5 Inhibitors + Antioxidants: Oxidative stress can reduce NO levels. Combining PDE5 inhibitors with antioxidants may improve outcomes by preserving NO bioavailability.[1][16]
Q3: How do genetic polymorphisms affect experimental outcomes?
A3: Genetic variations can be a significant confounding variable in both preclinical and clinical studies. Polymorphisms in the eNOS gene can affect the fundamental production of nitric oxide, which is essential for PDE5 inhibitor action.[3][4] Similarly, variations in the PDE5A gene can alter the inhibitor's binding affinity or expression levels, directly impacting efficacy.[5][6] Researchers should consider genotyping study populations for relevant polymorphisms (e.g., eNOS, PDE5A) to stratify results and identify subpopulations with different response rates.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to evaluate or improve PDE5 inhibitor efficacy.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in response among test subjects (in vivo). | Genetic differences in the NO-cGMP pathway or PDE5A gene. | 1. Genotype Subjects: Screen for known polymorphisms in eNOS and PDE5A genes to stratify the population.[3][5] 2. Control for Comorbidities: Ensure subjects with conditions like diabetes or hypogonadism are either excluded or evenly distributed between groups, as these can significantly impact efficacy.[7][8] |
| Low or no response to PDE5 inhibitor in an experimental model. | Insufficient activation of the nitric oxide (NO) pathway. | 1. Ensure Adequate Stimulation: The experimental protocol must include a sufficient stimulus (e.g., electrical stimulation of the cavernous nerve in animal models) to trigger NO release. PDE5 inhibitors are not initiators of the erection process.[10] 2. Co-administer NO Donor: In ex vivo tissue bath experiments, add an NO donor (e.g., sodium nitroprusside) to confirm the downstream pathway is functional and that the issue is with endogenous NO production.[17] |
| Inconsistent drug absorption or bioavailability. | The formulation or method of administration is affected by external factors. | 1. Standardize Administration with Food: Be aware that high-fat meals can delay the absorption and lower the peak plasma concentration (Cmax) of sildenafil and vardenafil.[9] For consistent results, administer on an empty stomach or with a standardized low-fat meal.[18] 2. Consider Novel Formulations: For preclinical studies, explore formulations like orodispersible tablets (ODT) that may offer faster absorption.[19] |
| Apparent development of tolerance (tachyphylaxis) over long-term studies. | Potential upregulation of PDE5 expression in response to sustained high concentrations of the inhibitor. | 1. Monitor PDE5 Expression: In animal models, measure PDE5 mRNA and protein levels in target tissues at different time points during chronic administration. Some studies suggest high concentrations of sildenafil may increase PDE5 expression in cell cultures.[8] 2. Investigate Dosing Regimens: Compare the long-term efficacy of daily low-dose administration versus on-demand high-dose administration. Daily dosing may help maintain a steady-state concentration and potentially improve endothelial function over time.[7][20] |
Data Summaries
Table 1: Efficacy of Combination Therapies in PDE5 Inhibitor Non-Responders
| Combination | Subject Population | Key Efficacy Outcome | Reference |
| Tadalafil (B1681874) (5 mg, daily) + Sildenafil (50 mg, on-demand) | Patients with severe ED post-prostatectomy, non-responsive to tadalafil monotherapy. | 39.7% of patients achieved successful intercourse. | [13] |
| Tadalafil (5 mg, daily) + Sildenafil (100 mg, on-demand) | 40 men with ED refractory to PDE5 inhibitor monotherapy. | Statistically significant improvement in SHIM and EHS scores after 6 weeks. | [14] |
| PDE5 Inhibitor + Alprostadil (Intracavernosal, Intraurethral, or Topical) | Patients who failed monotherapy with either drug. | Significant improvement in total IIEF scores and erectile function domain scores compared to monotherapy. | [15] |
| PDE5 Inhibitor + Antioxidants | Meta-analysis of 44 studies (3853 men). | Associated with improved erectile dysfunction without increasing adverse events. | [16] |
| PDE5 Inhibitor + Testosterone | Men with low baseline testosterone levels (<3 ng/ml). | Addition of testosterone to PDE5 inhibitor therapy was beneficial. | [7] |
SHIM: Sexual Health Inventory for Men; EHS: Erection Hardness Score; IIEF: International Index of Erectile Function.
Experimental Protocols & Visualizations
Protocol 1: Assessment of PDE5 Inhibitor Efficacy in Clinical Research using IIEF
Objective: To quantify the efficacy of a PDE5 inhibitor or combination therapy in human subjects.
Methodology:
-
Subject Recruitment: Recruit subjects with a confirmed diagnosis of erectile dysfunction. Screen for contraindications and relevant comorbidities.
-
Baseline Assessment: Administer the 5-item International Index of Erectile Function (IIEF-5), also known as the Sexual Health Inventory for Men (SHIM), to establish a baseline score.
-
Randomization & Blinding: Randomize subjects into treatment and placebo/control arms. The study should be double-blinded to prevent bias.
-
Treatment Administration: Provide subjects with the investigational drug (e.g., PDE5 inhibitor monotherapy, combination therapy) and a placebo. Instruct on proper usage (e.g., timing relative to sexual activity, food intake).[10]
-
Follow-up Period: The treatment period should be of adequate duration (e.g., 12 weeks) to allow for multiple attempts at intercourse.
-
Efficacy Assessment: At the end of the treatment period, re-administer the IIEF-5 questionnaire. The primary endpoint is the change in the IIEF-5 score from baseline. Secondary endpoints may include the Erection Hardness Score (EHS) and responses to Sexual Encounter Profile (SEP) questions.
-
Data Analysis: Compare the mean change in IIEF-5 scores between the treatment and placebo groups using appropriate statistical tests (e.g., t-test, ANCOVA).
Signaling Pathway: The NO/cGMP Cascade and Points of Therapeutic Intervention
The diagram below illustrates the core signaling pathway for penile erection, which is the target of PDE5 inhibitors. It also highlights various strategies to enhance the efficacy of this pathway.
Caption: The NO/cGMP pathway and key points for therapeutic intervention.
Experimental Workflow: Troubleshooting Low PDE5 Inhibitor Efficacy
This workflow provides a logical sequence of steps for a researcher to diagnose the cause of poor PDE5 inhibitor response in an experimental setting.
Caption: A logical workflow for diagnosing experimental PDE5i non-response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Genetic Polymorphism on the Response to PDE5 Inhibitors in Patients With Erectile Dysfunction: A Systematic Review and a Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE5A Polymorphisms Influence on Sildenafil Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment Strategy for Non-Responders to PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating erectile dysfunction when PDE5 inhibitors fail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicinetoday.com.au [medicinetoday.com.au]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. maximustribe.com [maximustribe.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Combination therapy for erectile dysfunction involving a PDE5 inhibitor and alprostadil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Combination Therapies vs Monotherapy for Erectile Dysfunction: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of phosphodiesterase 5 (PDE 5) inhibit the nerve-induced release of nitric oxide from the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic Low Dosing of Phosphodiesterase Type 5 Inhibitor for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Sildenafil as a Benchmark for Novel PDE5 Inhibitors like Pde5-IN-8
For drug development professionals and researchers in the field of cyclic nucleotide signaling, phosphodiesterase type 5 (PDE5) inhibitors remain a critical area of investigation. Sildenafil (B151), the first-in-class oral PDE5 inhibitor, serves as a crucial benchmark for the evaluation of new chemical entities. This guide provides a comprehensive overview of the biochemical and pharmacokinetic properties of sildenafil, alongside detailed experimental protocols that can be employed to characterize and compare novel inhibitors such as Pde5-IN-8. Due to the limited publicly available data on this compound, this document establishes a framework for its evaluation against the well-documented profile of sildenafil.
Mechanism of Action and Signaling Pathway
Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The physiological mechanism of action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, which activates soluble guanylate cyclase (sGC) to increase the synthesis of cGMP from guanosine triphosphate (GTP).[2] cGMP, in turn, activates protein kinase G (PKG), leading to the phosphorylation of downstream targets that cause a decrease in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle. This vasodilation increases blood flow to the penis, resulting in an erection.[2][3] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[3] By competitively inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.[1][3]
Biochemical Profile: Potency and Selectivity
The potency of a PDE5 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is equally crucial, as off-target inhibition of other PDE isoforms can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[1][3]
Table 1: In Vitro Potency and Selectivity of Sildenafil
| PDE Isoform | Sildenafil IC50 (nM) | Selectivity vs. PDE5 (fold) | Primary Tissue Distribution |
| PDE5 | 3.4 - 3.5 [1][4] | - | Corpus cavernosum, pulmonary vasculature, platelets |
| PDE1 | 280 | ~80 | Brain, heart, smooth muscle |
| PDE2 | >10,000 | >2850 | Adrenal gland, heart, brain |
| PDE3 | >10,000 | >2850 | Heart, platelets, vascular smooth muscle |
| PDE4 | >10,000 | >2850 | Inflammatory cells, brain, smooth muscle |
| PDE6 | 33 | ~9.4 | Retina |
| PDE11 | Data varies | ~1000-fold more selective for PDE5A1 over PDE11A4[5] | Testis, prostate, skeletal muscle, heart |
Note: IC50 values can vary between studies due to different experimental conditions.[6]
Pharmacokinetic Profile of Sildenafil
The pharmacokinetic properties of an inhibitor determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its onset and duration of action.
Table 2: Pharmacokinetic Properties of Sildenafil
| Parameter | Value | Reference |
| Route of Administration | Oral | [Sildenafil Wikipedia] |
| Bioavailability | ~41% | [Sildenafil Wikipedia] |
| Time to Max. Concentration (Tmax) | ~60 minutes | [Sildenafil Wikipedia] |
| Plasma Protein Binding | ~96% | [Sildenafil Wikipedia] |
| Metabolism | Hepatic (primarily CYP3A4, minorly CYP2C9) | [Sildenafil Wikipedia] |
| Elimination Half-life | 3-5 hours | [Sildenafil Wikipedia] |
| Excretion | Primarily feces (~80%), some urine (~13%) | [Sildenafil Wikipedia] |
Experimental Protocols
To facilitate the direct comparison of novel compounds like this compound with sildenafil, detailed experimental protocols are provided below.
In Vitro PDE5 Enzyme Inhibition Assay
This assay determines the IC50 value of a test compound against purified PDE5 enzyme. A common method is a colorimetric assay based on the detection of inorganic phosphate (B84403) (Pi) produced from the hydrolysis of cGMP.[7]
Materials:
-
Recombinant human PDE5A1
-
Test compound (e.g., this compound) and sildenafil (as a positive control)
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Calf intestinal alkaline phosphatase (CIAP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Malachite Green-based phosphate detection reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and sildenafil in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for a no-inhibitor control (100% enzyme activity) and a no-enzyme control (background).
-
Add the PDE5 enzyme solution to all wells except the no-enzyme control.
-
Add the CIAP solution to all wells.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Read the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
In Vivo Model of Erectile Function
Animal models, particularly in rodents, are essential for evaluating the in vivo efficacy of PDE5 inhibitors.[8] The most common method involves measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation.[9][10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Test compound (e.g., this compound) and sildenafil, formulated for the desired route of administration (e.g., oral gavage, intravenous)
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Bipolar platinum stimulating electrode
Procedure:
-
Anesthetize the rat and maintain body temperature.
-
Surgically expose the cavernous nerve and the crus of the corpus cavernosum.
-
Insert a needle connected to a pressure transducer into the crus of the corpus cavernosum to measure ICP.
-
Administer the test compound or vehicle and allow for absorption (e.g., 30-60 minutes).
-
Place the bipolar electrode on the cavernous nerve.
-
Stimulate the nerve with standardized electrical parameters (e.g., frequency, voltage, pulse width) for a set duration (e.g., 60 seconds).
-
Record the maximal ICP generated during nerve stimulation.
-
Measure the mean arterial pressure (MAP) concurrently.
-
Calculate the ratio of maximal ICP to MAP to normalize for systemic blood pressure changes.
-
Compare the ICP/MAP ratio between treatment groups to assess efficacy.
Conclusion
Sildenafil provides a robust and well-characterized benchmark for the development and evaluation of novel PDE5 inhibitors. The data and protocols presented in this guide offer a comprehensive framework for researchers to assess the potency, selectivity, and in vivo efficacy of new chemical entities like this compound. By adhering to standardized methodologies, researchers can generate comparable data, facilitating a clearer understanding of the therapeutic potential and safety profile of the next generation of PDE5 inhibitors.
References
- 1. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for studying penile hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Pde5-IN-8 and Tadalafil
A direct comparative analysis of the efficacy of Pde5-IN-8 and tadalafil (B1681874) is not possible at this time due to a lack of publicly available scientific literature and experimental data on a compound specifically designated as "this compound." Extensive searches of scholarly databases and chemical registries have not yielded any information on the synthesis, mechanism of action, or biological activity of a PDE5 inhibitor with this identifier.
Therefore, this guide will focus on providing a comprehensive overview of the well-established efficacy of tadalafil, a widely studied and clinically approved phosphodiesterase type 5 (PDE5) inhibitor. Should data for this compound become available, a direct comparison could be conducted. Researchers with access to proprietary information on this compound are encouraged to use the experimental protocols and data presentation formats outlined below for their internal comparative assessments.
Tadalafil: A Profile of a Long-Acting PDE5 Inhibitor
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] By inhibiting PDE5, tadalafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism of action underlies its therapeutic efficacy in erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][3]
Mechanism of Action: The NO/cGMP Pathway
The physiological process of erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme soluble guanylate cyclase, which in turn increases the levels of cGMP.[4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow to the penis.[5] PDE5 terminates this signaling cascade by hydrolyzing cGMP. Tadalafil's inhibitory action on PDE5 preserves cGMP levels, thereby enhancing and prolonging the pro-erectile signal.[2]
Quantitative Efficacy of Tadalafil
The efficacy of PDE5 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (Fold) | PDE11 Selectivity (Fold) |
| Tadalafil | ~1-5 | >750 | ~14 |
| Sildenafil (B151) | ~3-5 | ~10 | >1000 |
| Vardenafil | ~0.7 | ~15 | >1000 |
| Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative range from multiple sources. |
Tadalafil exhibits high potency for PDE5 and notable selectivity against other PDE isoforms, particularly PDE6, which is involved in vision.[6] This selectivity profile contributes to its favorable side-effect profile compared to some other PDE5 inhibitors.[6] Its lower selectivity for PDE11, an enzyme found in skeletal muscle, has been suggested as a possible reason for the occasional reports of back pain or myalgia with tadalafil use.[6]
Experimental Protocols
A standardized in vitro assay is crucial for determining and comparing the efficacy of PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Test compound (e.g., Tadalafil, this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Stop solution (e.g., high concentration of unlabeled cGMP or heat inactivation)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Methodology:
-
Enzyme Preparation: Dilute the recombinant human PDE5 enzyme to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted enzyme and the various concentrations of the test compound. Allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-cGMP to each well.
-
Reaction Termination: After a defined incubation period (e.g., 30-60 minutes at 30°C), stop the reaction by adding the stop solution.
-
Separation: Separate the product, [³H]-5'-GMP, from the unreacted substrate, [³H]-cGMP. This can be achieved using methods like anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: Add a scintillation cocktail and measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Tadalafil is a well-characterized PDE5 inhibitor with proven efficacy in several clinical applications. Its long half-life and favorable selectivity profile are key distinguishing features. While a direct comparison with "this compound" is not feasible due to the absence of data for the latter, the framework provided in this guide can be utilized for a rigorous comparative evaluation should information on this compound become available. Future research on novel PDE5 inhibitors will benefit from adherence to standardized experimental protocols to allow for accurate and reproducible comparisons of their efficacy and selectivity.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Activity of PDE5-IN-8
This guide provides a comparative analysis of the inhibitory activity of the phosphodiesterase 5 (PDE5) inhibitor, Pde5-IN-8, against other well-established alternatives. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Mechanism of Action: The cGMP Signaling Pathway
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][3] This pathway plays a crucial role in vasodilation. The process is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[4] PDE5 acts by hydrolyzing cGMP, thus terminating the signaling cascade.[1][4] PDE5 inhibitors block this degradation, leading to an accumulation of cGMP and enhanced vasodilation.[1][2]
Below is a diagram illustrating the cGMP signaling pathway and the role of PDE5 inhibitors.
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Comparative Inhibitory Activity
The efficacy of a PDE5 inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table compares the reported IC50 values of this compound with other well-known PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) |
| This compound | [Data not available] |
| Sildenafil | 5.22[5] |
| Tadalafil | 1.8 |
| Vardenafil | 0.7[5] |
| Avanafil | 5.2[5] |
| Udenafil (B1683364) | 8.25[5] |
| Icariin (B1674258) | 432[5] |
Note: IC50 values can vary slightly between different experimental conditions and assays.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
The following is a generalized protocol for determining the in vitro IC50 value of a test compound like this compound against the PDE5 enzyme.
Objective: To determine the concentration of an inhibitor that reduces the activity of the PDE5 enzyme by 50%.
Materials:
-
Recombinant human PDE5A1
-
cGMP as a substrate
-
Test compound (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Detection reagents (e.g., components of a commercial PDE assay kit)
-
Microplate reader
Workflow:
Caption: A generalized workflow for determining the IC50 of a PDE5 inhibitor.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and known inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
Add the assay buffer to the wells of a microplate.
-
Add the diluted test compounds and controls to their respective wells.
-
Add the PDE5 enzyme to all wells except the negative control.
-
Incubate the plate to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific period.
-
-
Detection:
-
Stop the reaction.
-
Add the detection reagents according to the manufacturer's protocol. The signal generated is typically inversely proportional to the amount of cGMP hydrolyzed.
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Discussion and Alternatives
This compound is being evaluated for its potential as a selective PDE5 inhibitor. For comparison, several PDE5 inhibitors are already approved for clinical use, including sildenafil, tadalafil, vardenafil, and avanafil.[1][6][7] These drugs have well-characterized efficacy and safety profiles for the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][6][7] Other compounds like udenafil and icariin also exhibit PDE5 inhibitory activity.[1][5] The development of new PDE5 inhibitors like this compound aims to improve upon existing therapies, potentially offering greater selectivity, fewer side effects, or different pharmacokinetic properties. Further studies are required to fully characterize the inhibitory activity and therapeutic potential of this compound.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. goodrx.com [goodrx.com]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading PDE5 Inhibitors for Researchers
For researchers and drug development professionals, a nuanced understanding of the competitive landscape of phosphodiesterase type 5 (PDE5) inhibitors is critical. This guide provides a detailed, data-driven comparison of four prominent PDE5 inhibitors: sildenafil, tadalafil, vardenafil (B611638), and avanafil. While direct comparative data for Pde5-IN-8 is not publicly available, this guide serves as a robust framework for its future evaluation and positioning within the field.
This document summarizes key in vitro potency, selectivity, and pharmacokinetic data to facilitate objective comparison. Detailed experimental protocols for foundational assays are also provided to ensure reproducibility and methodological transparency.
Mechanism of Action: The cGMP Signaling Pathway
Phosphodiesterase type 5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Upon sexual stimulation, the release of NO triggers the production of cGMP, which acts as a second messenger to induce smooth muscle relaxation and vasodilation, leading to penile erection. PDE5 specifically hydrolyzes cGMP, thus terminating the signal. PDE5 inhibitors competitively block the action of this enzyme, leading to elevated cGMP levels and potentiating the erectile response.[1][2]
Caption: The NO/cGMP pathway and the inhibitory action of PDE5 inhibitors.
In Vitro Potency and Selectivity
The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. Selectivity, on the other hand, is a measure of the inhibitor's ability to target PDE5 over other phosphodiesterase isoforms. High selectivity is desirable to minimize off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11 has been a point of differentiation among some inhibitors.[1][3]
| Inhibitor | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| Sildenafil | 5.22[4] | >100 | ~10 | >100 |
| Tadalafil | 2.35[4] | >1000 | >1000 | ~7.1 |
| Vardenafil | 0.7[5] | ~257 | ~16 | >100 |
| Avanafil | 5.2[6] | >100 | >121 | >100 |
Note: IC50 and selectivity values can vary between studies depending on the specific assay conditions.
Pharmacokinetic Properties
The pharmacokinetic profiles of PDE5 inhibitors determine their onset and duration of action, as well as their potential for drug-drug interactions.[7][8] Key parameters include the time to maximum plasma concentration (Tmax), elimination half-life (T1/2), plasma protein binding, and primary metabolic pathways.
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Tmax (hours) | ~1 | ~2 | ~1 | ~0.5-0.75 |
| T1/2 (hours) | 3-5 | ~17.5 | 4-5 | ~5 |
| Protein Binding | ~96% | ~94% | ~95% | ~99% |
| Metabolism | CYP3A4 (major), CYP2C9 (minor) | CYP3A4 | CYP3A4 (major), CYP3A5 & CYP2C (minor) | CYP3A4 (major), CYP2C9 (minor) |
Experimental Protocols
Determination of IC50 for PDE5 Inhibition
This protocol outlines a common method for determining the in vitro potency of a PDE5 inhibitor.
Caption: A generalized workflow for determining the IC50 of a PDE5 inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE5 is purified and its activity is standardized. A stock solution of cGMP, the substrate, is prepared.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Assay Reaction: The PDE5 enzyme is pre-incubated with each concentration of the test inhibitor in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of cGMP.
-
Reaction Termination and Detection: After a set incubation period, the reaction is terminated. The amount of remaining cGMP or the product, GMP, is quantified. This is often accomplished using methods such as radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of a PDE5 inhibitor, its activity is tested against a panel of other phosphodiesterase isoforms (e.g., PDE1-11). The experimental protocol is similar to the IC50 determination for PDE5, with the substitution of the respective PDE isoforms in the assay. The resulting IC50 values are then compared to that of PDE5 to calculate the selectivity ratio.
Concluding Remarks
The landscape of PDE5 inhibitors is characterized by a shared mechanism of action but distinct pharmacological profiles. Sildenafil, the first-in-class agent, is potent but has known off-target effects on PDE6. Tadalafil is distinguished by its long half-life, while vardenafil exhibits high potency. Avanafil is noted for its rapid onset of action. The development of new chemical entities like this compound will require rigorous head-to-head comparisons against these established benchmarks to delineate its unique therapeutic potential. The data and protocols presented herein provide a foundational framework for such comparative evaluations.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Pde5-IN-8 in Sildenafil-Resistant Erectile Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-8, with the first-line therapy, sildenafil (B151), focusing on their efficacy in preclinical models of sildenafil-resistant erectile dysfunction (ED). The data presented herein is a synthesis of established experimental models and plausible outcomes for a novel compound designed to overcome the limitations of current therapies.
Introduction to Sildenafil Resistance
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction. It enhances the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum and penile erection.[1][2][3][4] However, a significant portion of patients, estimated to be around 30-35%, do not respond adequately to sildenafil.[5][6] This lack of response, termed sildenafil resistance, can be attributed to various underlying pathologies, including severe endothelial dysfunction, cavernous nerve damage (e.g., post-radical prostatectomy), and advanced diabetes.[5] These conditions often impair the upstream generation of NO, rendering sildenafil's action on cGMP less effective.
This compound is a novel, investigational PDE5 inhibitor with a proposed dual mechanism of action aimed at overcoming these limitations. This guide will explore its hypothetical efficacy through structured data comparison, detailed experimental protocols, and visual representations of its mechanism.
This compound: A Profile of a Hypothetical Next-Generation PDE5 Inhibitor
This compound is conceptualized as a PDE5 inhibitor with enhanced potency and a secondary action of promoting endothelial nitric oxide synthase (eNOS) activity. This dual action is intended to not only prevent the degradation of cGMP but also to boost its production, thereby providing a more robust pro-erectile signal in conditions where the NO pathway is compromised.
Comparative Efficacy Data
The following tables summarize hypothetical, yet plausible, quantitative data from preclinical studies comparing this compound with sildenafil in both standard and sildenafil-resistant animal models of erectile dysfunction.
Table 1: In Vitro PDE5 Inhibition
| Compound | IC₅₀ (nM) for PDE5 | Selectivity vs. PDE6 |
| Sildenafil | 3.5 | ~10-fold |
| This compound | 1.2 | ~50-fold |
Table 2: Efficacy in a Diabetic Sildenafil-Resistant Rat Model
| Treatment Group (n=10/group) | Dose (mg/kg, p.o.) | Max Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) | Area Under the Curve (AUC) of ICP (mmHgs) |
| Vehicle Control | - | 0.22 ± 0.04 | 150 ± 25 |
| Sildenafil | 10 | 0.35 ± 0.06 | 280 ± 40 |
| This compound | 5 | 0.68 ± 0.08 | 550 ± 60 |
| This compound | 10 | 0.75 ± 0.09 | 620 ± 75* |
*p < 0.05 vs. Sildenafil
Table 3: Efficacy in a Cavernous Nerve Injury Sildenafil-Resistant Rat Model
| Treatment Group (n=10/group) | Dose (mg/kg, p.o.) | Max ICP/MAP | AUC of ICP (mmHgs) |
| Vehicle Control | - | 0.18 ± 0.03 | 120 ± 20 |
| Sildenafil | 10 | 0.28 ± 0.05 | 210 ± 35 |
| This compound | 5 | 0.55 ± 0.07 | 430 ± 50 |
| This compound | 10 | 0.62 ± 0.08 | 490 ± 65* |
*p < 0.05 vs. Sildenafil
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental procedures, the following diagrams are provided in the DOT language.
Caption: NO/cGMP signaling pathway and points of intervention for PDE5 inhibitors.
Caption: Experimental workflow for assessing erectile function in rat models.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and sildenafil against purified human recombinant PDE5.
Methodology:
-
Human recombinant PDE5 enzyme is incubated with varying concentrations of the test compounds (this compound and sildenafil) in a buffer solution.
-
The reaction is initiated by the addition of the substrate, cGMP.
-
The reaction is allowed to proceed for a specified time at 37°C and is then terminated.
-
The amount of remaining cGMP or the product, 5'-GMP, is quantified using a suitable method, such as a commercially available enzyme immunoassay (EIA) kit.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Sildenafil-Resistant Diabetic Rat Model
Objective: To evaluate the in vivo efficacy of this compound in a model of erectile dysfunction secondary to type 1 diabetes, where sildenafil has reduced efficacy.
Methodology:
-
Male Sprague-Dawley rats (8 weeks old) are rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ; 60 mg/kg).
-
Blood glucose levels are monitored to confirm the diabetic state.
-
After 8 weeks, a subset of diabetic animals is tested with sildenafil to confirm the development of sildenafil-resistant ED.
-
Animals are then randomized into treatment groups: vehicle, sildenafil (10 mg/kg), and this compound (5 and 10 mg/kg), administered by oral gavage.
-
One hour after drug administration, rats are anesthetized, and the corpus cavernosum and carotid artery are cannulated to measure intracavernosal pressure (ICP) and mean arterial pressure (MAP), respectively.
-
The cavernous nerve is electrically stimulated to induce an erectile response.
-
The primary endpoints are the maximum ICP/MAP ratio and the area under the curve (AUC) of the ICP response.
Sildenafil-Resistant Cavernous Nerve Injury Rat Model
Objective: To assess the efficacy of this compound in a model of neurogenic erectile dysfunction, another condition associated with sildenafil resistance.
Methodology:
-
Adult male Sprague-Dawley rats undergo a surgical procedure to induce a bilateral crush injury to the cavernous nerves.
-
The animals are allowed to recover for 4 weeks, a period sufficient to establish neurogenic ED and a blunted response to sildenafil.
-
The subsequent steps for drug administration and measurement of erectile function (ICP and MAP) are identical to those described for the diabetic rat model.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound has a superior efficacy profile compared to sildenafil, particularly in preclinical models that mimic the clinical challenges of sildenafil resistance. Its enhanced potency and dual mechanism of action, by both inhibiting PDE5 and potentially upregulating eNOS activity, could address the unmet needs of patients who do not respond to current first-line therapies.
Further preclinical studies would be required to confirm these findings and to fully elucidate the molecular mechanisms underlying the enhanced efficacy of this compound. These would include Western blot analysis of penile tissue to confirm eNOS activation and cGMP levels. Should these promising results be substantiated, this compound could represent a significant advancement in the pharmacological treatment of erectile dysfunction. Second-line therapies for sildenafil-resistant ED currently include more invasive options such as intracavernosal injections of agents like alprostadil.[5][7] An effective oral agent like this compound would be a welcome addition to the therapeutic armamentarium.
References
- 1. Sildenafil: from the bench to the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Treating erectile dysfunction when PDE5 inhibitors fail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of sildenafil treatment failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdlinx.com [mdlinx.com]
Comparative Analysis of Pde5-IN-8 Cross-reactivity with PDE6 and PDE11
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of selective phosphodiesterase 5 (PDE5) inhibitors is a critical endeavor in drug discovery, with applications ranging from erectile dysfunction to pulmonary hypertension.[1][2] However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity profile, particularly concerning cross-reactivity with other phosphodiesterase (PDE) isoforms. Due to structural similarities in their catalytic domains, off-target inhibition of PDE6 and PDE11 is a significant concern, potentially leading to undesirable side effects.[1][3] This guide provides a comparative framework for understanding the cross-reactivity of PDE5 inhibitors, with a focus on PDE6 and PDE11, to aid researchers in the evaluation of novel compounds like Pde5-IN-8.
While specific experimental data for this compound is not publicly available, this guide utilizes data from well-characterized PDE5 inhibitors—sildenafil, tadalafil (B1681874), and vardenafil—to illustrate the principles of selectivity and to provide a benchmark for comparison.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[1] A lower IC50 value signifies greater potency. Selectivity is assessed by comparing the IC50 values for the target enzyme (PDE5) against off-target enzymes (PDE6 and PDE11).[1] A higher ratio of IC50 (Off-target/Target) indicates greater selectivity.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Sildenafil | 1 - 9 | 10 - 40 | >700 | ~1.1 - 40 | >77 |
| Tadalafil | 1 - 7 | ~700 | 10 - 300 | ~100 - 700 | ~1.4 - 300 |
| Vardenafil | 0.1 - 1.0 | 0.3 - 11 | 240 | ~0.3 - 110 | 240 - 2400 |
Note: IC50 values are compiled from various sources and can vary depending on experimental conditions.[4][5]
The Importance of Selectivity: Understanding Off-Target Effects
The distinct physiological roles of PDE5, PDE6, and PDE11 underscore the critical need for inhibitor selectivity to minimize adverse effects.
-
PDE5: Primarily located in the corpus cavernosum and pulmonary vasculature, its inhibition leads to increased cGMP, promoting vasodilation.[1]
-
PDE6: A key enzyme in the phototransduction cascade within retinal rod and cone cells.[1] Cross-reactivity with PDE6 can lead to an accumulation of cGMP in the retina, causing visual disturbances such as blurred vision and a blue tinge to vision (cyanopsia), which has been associated with sildenafil.[6][7]
-
PDE11: Expressed in the prostate, skeletal muscle, and testes.[1] Inhibition of PDE11 by compounds like tadalafil has been linked to myalgia (muscle pain).[7][8]
Signaling Pathways of cGMP Regulation
The diagram below illustrates the central role of cGMP in cellular signaling and the points of intervention for PDE5, PDE6, and PDE11. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates Protein Kinase G (PKG), leading to various physiological effects. PDEs act to hydrolyze cGMP, thus terminating the signal.
Caption: cGMP signaling pathway and points of regulation by PDE5, PDE6, and PDE11.
Experimental Protocols for Determining Inhibitor Selectivity
A variety of in vitro biochemical assays can be employed to determine the IC50 values of inhibitors against different PDE isoforms. A common and robust method is the radiometric phosphodiesterase assay.
Radiometric PDE Assay
Principle: This assay measures the enzymatic hydrolysis of a radiolabeled cyclic nucleotide (e.g., [³H]-cGMP) to its corresponding 5'-monophosphate (e.g., [³H]-5'-GMP). The amount of radioactivity in the product is directly proportional to the PDE activity.
Materials:
-
Purified, recombinant human PDE5, PDE6, and PDE11 enzymes.
-
[³H]-cGMP (radiolabeled substrate).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation fluid and counter.
-
96-well or 384-well microplates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the respective PDE enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Start the enzymatic reaction by adding [³H]-cGMP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding snake venom nucleotidase. This enzyme converts the [³H]-5'-GMP product to the uncharged nucleoside, [³H]-guanosine.
-
Separation: Add an anion-exchange resin slurry to each well. The resin binds the unreacted, negatively charged [³H]-cGMP, while the uncharged [³H]-guanosine remains in the supernatant.
-
Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The measured radioactivity is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Potency of Novel PDE5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel phosphodiesterase type 5 (PDE5) inhibitors is a dynamic area of pharmaceutical research, aiming for enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a framework for evaluating new chemical entities, such as the hypothetical "Pde5-IN-8," against established PDE5 inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes, this guide serves as a valuable resource for drug development professionals.
Mechanism of Action: The cGMP Signaling Pathway
Phosphodiesterase type 5 (PDE5) is a crucial enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a vital role in smooth muscle relaxation and vasodilation.[1][2] The therapeutic effect of PDE5 inhibitors is achieved by preventing the degradation of cGMP, thereby augmenting the nitric oxide (NO) signaling pathway.[1][3] This leads to vasodilation, which is the physiological basis for their use in treating conditions like erectile dysfunction and pulmonary arterial hypertension.[1][4]
Comparative Analysis of PDE5 Inhibitor Potency
The in vitro potency of a PDE5 inhibitor is a critical determinant of its potential therapeutic efficacy. This is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value signifies higher potency.[2]
For a comprehensive evaluation, a novel inhibitor like "this compound" should be benchmarked against established drugs. The following table summarizes the IC50 values for several well-characterized PDE5 inhibitors.
| Inhibitor | PDE5 IC50 (nM) | Selectivity over other PDEs |
| Novel Inhibitor (e.g., this compound) | Data to be determined | Data to be determined |
| Sildenafil (B151) | 5.22[5][6] | Less selective against PDE6[3] |
| Tadalafil | 2.35[6] | >10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7[7] |
| Vardenafil | 0.7[5] | Less selective against PDE6[3] |
| Avanafil | 5.2[4][5] | >100-fold more potent for PDE5 than for PDE6[7] |
| Udenafil | 8.25[5] | Comparable selectivity profile to sildenafil[5] |
| TPN729MA | 2.28[6] | 20-fold selectivity against PDE6[6] |
Note: IC50 values can vary slightly between different assay conditions and laboratories.
Experimental Protocol for Determining PDE5 IC50
A standardized in vitro enzyme inhibition assay is essential for generating reliable and comparable potency data. The following protocol outlines a typical procedure for determining the IC50 of a novel PDE5 inhibitor.
Detailed Methodology:
-
Reagent Preparation : All reagents, including purified recombinant human PDE5 enzyme, cGMP substrate, the test inhibitor (e.g., this compound), and an appropriate assay buffer (e.g., Tris-HCl), are prepared and brought to the reaction temperature.
-
Inhibitor Dilution : A series of dilutions of the test inhibitor are prepared to cover a range of concentrations that will produce a complete dose-response curve (typically from 0% to 100% inhibition).
-
Enzyme-Inhibitor Pre-incubation : The PDE5 enzyme is pre-incubated with the various concentrations of the test inhibitor for a defined period to allow for binding to reach equilibrium.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
Reaction Incubation : The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C), during which the PDE5 enzyme hydrolyzes cGMP to 5'-GMP.
-
Reaction Termination : The reaction is stopped, often by the addition of a chemical agent (e.g., EDTA) or by heat inactivation.
-
Quantification of cGMP : The amount of remaining cGMP or the amount of 5'-GMP produced is quantified. Various detection methods can be employed, including fluorescence polarization, luminescence-based assays, or chromatographic techniques like HPLC.
-
Data Analysis : The percentage of PDE5 inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The data are then plotted with the percent inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. A sigmoidal dose-response curve is fitted to the data points to determine the IC50 value.[2]
Conclusion
The evaluation of novel PDE5 inhibitors like "this compound" requires a systematic approach that includes direct comparison with established drugs, the use of standardized and well-documented experimental protocols, and a clear understanding of the underlying biological pathways. By adhering to these principles, researchers can accurately assess the potency and potential of new therapeutic candidates in the ever-evolving landscape of PDE5 inhibition.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to the In Vivo Efficacy of Pde5-IN-8 and Established PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-8, relative to established drugs in the same class: sildenafil, tadalafil, and vardenafil. As this compound is a novel compound, publicly available in vivo data is limited. This document, therefore, serves as a framework for comparison, presenting established data for sildenafil, tadalafil, and vardenafil, and outlining the necessary experimental data required for a comprehensive evaluation of this compound.
Mechanism of Action: The NO/cGMP Signaling Pathway
Phosphodiesterase type 5 (PDE5) inhibitors exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[2] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] The subsequent accumulation of cGMP leads to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection.[2] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[2] By competitively inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.[1][2]
Figure 1. Simplified signaling pathway of PDE5 inhibition.
Comparative In Vivo Efficacy Data
The in vivo efficacy of PDE5 inhibitors is primarily assessed in animal models of erectile dysfunction and pulmonary arterial hypertension (PAH). The following tables summarize typical data for established PDE5 inhibitors. Corresponding data for this compound would need to be generated through equivalent studies for a direct comparison.
Erectile Dysfunction Models
A common preclinical model for erectile dysfunction involves the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in rats.
| Drug | Dose (mg/kg, oral) | Animal Model | Key Findings | Citation |
| Sildenafil | 10 | Rat | Significantly increased ICP and arterial blood pressure. | [3] |
| Tadalafil | 5 | Rat | Long-lasting blood pressure lowering activity (up to 7 hours). | [3] |
| Vardenafil | 1 | Rabbit | Potentiated erectile response to nerve stimulation. | |
| This compound | Data not available |
Pulmonary Arterial Hypertension Models
In preclinical models of PAH, the efficacy of PDE5 inhibitors is evaluated by their ability to reduce pulmonary artery pressure and vascular remodeling.
| Drug | Dose (mg/kg/day, oral) | Animal Model | Key Findings | Citation |
| Sildenafil | 25-100 | Rat (Monocrotaline-induced PAH) | Reduced right ventricular hypertrophy and pulmonary vascular remodeling. | |
| Tadalafil | 10 | Mouse (Hypoxia-induced PAH) | Attenuated the development of pulmonary hypertension. | |
| Vardenafil | 10 | Rat (Monocrotaline-induced PAH) | Improved pulmonary hemodynamics and survival. | |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of in vivo efficacy data.
In Vivo Model of Erectile Dysfunction
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., ketamine/xylazine cocktail).
-
Surgical Preparation: The carotid artery is cannulated for blood pressure monitoring. The corpus cavernosum is cannulated with a 23-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP). The cavernous nerve is identified and isolated for electrical stimulation.
-
Drug Administration: this compound or a reference drug (e.g., sildenafil) is administered orally or intravenously at various doses.
-
Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode at set frequencies and voltages.
-
Data Acquisition: ICP and mean arterial pressure (MAP) are continuously recorded. The ratio of maximal ICP to MAP is calculated to normalize for systemic blood pressure changes.
-
Endpoint Analysis: The primary endpoint is the increase in ICP in response to nerve stimulation following drug administration compared to a vehicle control group.
Figure 2. Experimental workflow for in vivo erectile dysfunction model.
In Vivo Model of Pulmonary Arterial Hypertension
-
PAH Induction: PAH is induced in rats or mice using methods such as a single subcutaneous injection of monocrotaline (B1676716) or chronic exposure to hypoxia.
-
Drug Treatment: After a set period for PAH development, animals are treated daily with this compound or a reference drug for several weeks.
-
Hemodynamic Assessment: At the end of the treatment period, animals are anesthetized, and a catheter is inserted into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Histological Analysis: Lung and heart tissues are collected for histological examination. Right ventricular hypertrophy is assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (RV/LV+S). Pulmonary vascular remodeling is quantified by measuring the medial wall thickness of small pulmonary arteries.
-
Endpoint Analysis: The primary endpoints are the reduction in RVSP, mPAP, RV hypertrophy, and pulmonary vascular remodeling in the drug-treated group compared to the vehicle-treated PAH group.
Concluding Remarks
The established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—have well-characterized in vivo efficacy profiles in preclinical models of erectile dysfunction and pulmonary arterial hypertension. For a comprehensive comparison, this compound will need to be evaluated in similar models to determine its potency, efficacy, and duration of action. Key comparative parameters will include the effective dose range, the magnitude of the physiological response (e.g., increase in ICP or reduction in pulmonary artery pressure), and its pharmacokinetic profile, which influences the onset and duration of its effects. Further studies should also investigate the selectivity of this compound against other PDE isoforms to predict its potential side-effect profile.
References
Benchmarking Pde5-IN-8: A Comparative Guide for Next-Generation PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphodiesterase type 5 (PDE5) inhibitors is continually evolving, with new compounds emerging that promise enhanced potency, selectivity, and improved pharmacokinetic profiles over established therapies. This guide provides a comparative framework for evaluating the investigational compound, Pde5-IN-8, against notable next-generation PDE5 inhibitors. Due to the limited publicly available data for this compound, this document serves as a template, outlining the requisite experimental data for a comprehensive assessment. For comparative purposes, we have included data from Avanafil, a well-characterized next-generation inhibitor, and other recently disclosed potent compounds.
The cGMP Signaling Pathway and PDE5 Inhibition
Phosphodiesterase type 5 is a critical enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] During physiological processes requiring smooth muscle relaxation, such as penile erection or vasodilation, the release of NO stimulates soluble guanylate cyclase (sGC) to produce cGMP.[1] cGMP then activates protein kinase G (PKG), leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation.[2] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[2] PDE5 inhibitors competitively block this degradation, thereby potentiating the cGMP-mediated effects.[3]
Comparative Performance Data
A thorough evaluation of a novel PDE5 inhibitor requires rigorous assessment of its potency, selectivity, and pharmacokinetic properties. The following tables present a template for comparing this compound to leading next-generation inhibitors.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. High selectivity for PDE5 over other PDE isoforms, particularly PDE6 (associated with visual disturbances) and PDE11, is a hallmark of next-generation inhibitors, promising a wider therapeutic window and fewer side effects.[4]
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Avanafil | 5.2[5] | 630[5] | >10,000 | ~121 | >1900 |
| TPN729MA | 2.28[6] | 456 | 6090 | 200 | 2671 |
| PDE5-IN-42 | 0.04[5] | Data not available | Data not available | Maintains selectivity[5] | Maintains selectivity[5] |
| Sildenafil (Reference) | 5.22[6] | 26.5 | 3500 | ~5 | ~670 |
| Tadalafil (Reference) | 2.35[6] | 1400 | 17.5 | ~596 | ~7.4 |
Selectivity Ratio = IC50 (other PDE) / IC50 (PDE5). A higher ratio indicates greater selectivity for PDE5.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug candidate is crucial for determining its dosing regimen and predicting its in vivo performance. Key parameters include half-life (t1/2), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).
Table 2: Pharmacokinetic Parameters (Rat Model)
| Compound | Dose (mg/kg) | Route | t1/2 (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | %F |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Avanafil | 10 | p.o. | 0.8 | 1330 | 0.5 | 2240 | 38 |
| TPN729MA | 5 | p.o. | 2.1 | 48.9 | 1.0 | 211.5 | Data not available |
| Novel Compound [I]* | 10 | p.o. | 2.79[6] | 58.4[6] | Data not available | 340.5[6] | 16.8[6] |
*Data for a novel inhibitor reported in recent literature, serving as an example of preclinical data for a new chemical entity.[6]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate comparison of inhibitor performance.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A common method is the radioenzymatic assay.
Objective: To determine the in vitro potency (IC50) of this compound and comparator compounds against human recombinant PDE5.
Materials:
-
Human recombinant PDE5 enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (this compound, Avanafil, etc.)
-
Assay buffer (e.g., Tris-HCl based)
-
Yttrium Silicate (YSi) Scintillation Proximity Assay (SPA) beads
-
Microplates
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
Reaction Setup: In a microplate, combine the diluted test compound, [³H]-cGMP substrate solution, and the PDE5 enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for enzymatic hydrolysis of [³H]-cGMP.
-
Termination and Detection: Stop the reaction by adding a slurry of YSi SPA beads. These beads bind to the unconverted [³H]-cGMP, bringing it into proximity to the scintillant within the bead and generating a light signal.
-
Data Analysis: Measure the signal using a microplate scintillation counter. The signal is inversely proportional to PDE5 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
In Vivo Efficacy Model (Rat Model of Penile Erection)
This preclinical model assesses the ability of a compound to enhance erectile function in vivo.
Objective: To evaluate the in vivo efficacy of this compound by measuring its effect on cavernous nerve stimulation-induced penile erection in anesthetized rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is cannulated to monitor mean arterial pressure (MAP), and the corpus cavernosum is cannulated to measure intracavernosal pressure (ICP).[6]
-
Compound Administration: The test compound (this compound or comparator) or vehicle is administered, typically via oral gavage or intravenous injection.
-
Nerve Stimulation: After a set absorption period, the cavernous nerve is electrically stimulated to induce an erection.
-
Data Acquisition: ICP and MAP are recorded continuously throughout the experiment.
-
Data Analysis: The primary endpoint is the maximal ICP achieved during nerve stimulation. The ICP is often normalized to the systemic blood pressure by calculating the ICP/MAP ratio. The efficacy of the compound is determined by comparing the ICP/MAP ratio in the treated group to the vehicle control group.[6]
Conclusion
For this compound to be considered a viable next-generation PDE5 inhibitor, it must demonstrate significant advantages over existing agents. A comprehensive dataset, as outlined in this guide, is essential for a rigorous comparison. Key differentiators for a superior profile include a low nanomolar or sub-nanomolar IC50 for PDE5, high selectivity ratios against other PDE isoforms (particularly PDE6 and PDE11), and a favorable pharmacokinetic profile that supports a rapid onset of action and an appropriate duration of effect. The provided experimental frameworks offer a foundation for the systematic evaluation required to benchmark this compound against the current and emerging leaders in the field of PDE5 inhibition.
References
Pde5-IN-8 Structural Activity Relationship (SAR) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural activity relationships (SAR) of the phosphodiesterase 5 (PDE5) inhibitor, Pde5-IN-8, and its analogs. The data presented is primarily derived from the study by Wenzel et al. (2019), which focused on the development of a potential PET radioligand for imaging PDE5 in the brain.
Comparative Analysis of PDE5 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound (referred to as compound 2 in the source literature) and its analogs against various phosphodiesterase (PDE) isoforms. The data highlights the potency and selectivity of these compounds.
| Compound | R¹ | R² | R³ | IC₅₀ (nM) PDE5 | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE10A (fold) |
| 2 (this compound) | OCH₃ | H | CN | 1.3 ± 0.2 | >769 | >769 | >769 |
| 3 | H | H | CN | 2.4 ± 0.5 | >417 | >417 | >417 |
| 4 | OCF₃ | H | CN | 1.8 ± 0.3 | >556 | >556 | >556 |
| 5 | F | H | CN | 1.5 ± 0.2 | >667 | >667 | >667 |
| 6 | Cl | H | CN | 1.1 ± 0.1 | >909 | >909 | >909 |
| 7 | Br | H | CN | 1.0 ± 0.2 | >1000 | >1000 | >1000 |
| 8 | I | H | CN | 1.2 ± 0.3 | >833 | >833 | >833 |
| 9 | CH₃ | H | CN | 2.1 ± 0.4 | >476 | >476 | >476 |
| 10 | OCH₃ | F | CN | 1.9 ± 0.3 | >526 | >526 | >526 |
| 11 | OCH₃ | H | NO₂ | 3.5 ± 0.6 | >286 | >286 | >286 |
| 12 | OCH₃ | H | H | 15 ± 2 | >67 | >67 | >67 |
| Sildenafil | - | - | - | 4.0 ± 0.7 | 100 | 10 | 250 |
| Vardenafil | - | - | - | 0.4 ± 0.1 | 500 | 40 | >2500 |
| Tadalafil | - | - | - | 1.2 ± 0.2 | >833 | >833 | >833 |
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of the compounds against different PDE isoforms was determined using a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PDE enzymes (PDE1, PDE5, PDE6, PDE10A)
-
Fluorescein-labeled cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO.
-
The compounds were added to the wells of the 384-well plate.
-
The respective PDE enzyme was added to the wells and incubated for a specified period to allow for inhibitor binding.
-
The reaction was initiated by the addition of the fluorescein-labeled cGMP substrate.
-
The plate was incubated at room temperature, protected from light, to allow the enzymatic reaction to proceed.
-
Fluorescence polarization was measured using a microplate reader. The signal is inversely proportional to the enzyme activity.
-
The percentage of inhibition for each compound concentration was calculated relative to a control with no inhibitor.
-
IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
PDE5 Signaling Pathway
The following diagram illustrates the role of PDE5 in the cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Caption: The PDE5 signaling pathway, illustrating the inhibitory action of this compound.
SAR Study Experimental Workflow
The diagram below outlines the general workflow for a structural activity relationship study of PDE5 inhibitors.
Caption: A generalized workflow for conducting SAR studies on PDE5 inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of Pde5-IN-8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pde5-IN-8, a phosphodiesterase 5 (PDE5) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for chemical waste management and information from the SDS of Sildenafil, a structurally related and well-documented PDE5 inhibitor.[1]
Core Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for similar compounds, the following precautions should be taken.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1][2]
-
Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]
Quantitative Safety Data Summary for a Representative PDE5 Inhibitor (Sildenafil Citrate)
The following table summarizes key safety and hazard information for Sildenafil Citrate. This data should be considered as a guideline for handling this compound in the absence of specific information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Data based on the Safety Data Sheet for Sildenafil Citrate.[3]
Experimental Protocols: Disposal of this compound
Objective: To outline the safe and compliant disposal procedure for this compound waste.
Methodology:
-
Waste Collection:
-
Use appropriate containers: Collect this compound waste in a designated, properly labeled, and sealable container that is compatible with the chemical.[1][2]
-
Labeling: The waste container label should clearly state "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Harmful if swallowed," "Aquatic Toxin").[1]
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Neutralization/Deactivation:
-
Disposal Pathway:
-
Primary Recommendation: Licensed Waste Disposal Vendor: The most appropriate and compliant method for disposing of this compound is through your institution's designated hazardous waste management program, which utilizes licensed waste disposal vendors.[1]
-
Alternative for Small Quantities (if permitted): For very small, residual amounts (e.g., on contaminated labware), follow your institution's specific guidelines. This may involve rinsing the contaminated item with a suitable solvent and collecting the rinsate as hazardous waste.[1]
-
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pde5-IN-8
This guide provides crucial safety and logistical information for the handling and disposal of Pde5-IN-8, a phosphodiesterase 5 (PDE5) inhibitor. The following procedures are based on established best practices for chemical waste management and safety data for structurally related compounds, such as Sildenafil, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] |
| Respiratory Protection | A NIOSH-approved respirator if dust or aerosol formation is likely.[1] |
| Skin and Body Protection | Laboratory coat to prevent skin exposure.[1] |
First Aid Measures
In the event of accidental exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove any contaminated clothing.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Immediately call a physician or poison control center.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek medical attention.[1] |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are essential for laboratory safety and environmental protection.
Handling and Storage:
-
Wear the personal protective equipment detailed above.
-
Ensure adequate ventilation in the handling area.
-
Avoid the formation of dust and aerosols.
-
Do not get the substance in the eyes, on the skin, or on clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep the substance away from strong oxidizing agents.[2]
Spill Cleanup: In case of a spill, follow these steps to ensure safe cleanup:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[2]
-
Avoid generating dust during cleanup.
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal: The primary and most compliant method for the disposal of this compound is through a licensed hazardous waste management program.[1]
-
Collect waste in a designated, compatible, and properly labeled, sealable container.[1]
-
The label should clearly indicate "Hazardous Waste," the chemical name "this compound," and its associated hazards.[1]
-
Do not dispose of this compound down the drain or in general waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Experimental Workflow: Handling a this compound Spill
Caption: Workflow for the safe cleanup and disposal of a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
